N-Hydroxymethyl-N-methylformamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(hydroxymethyl)-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-4(2-5)3-6/h2,6H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCFTADHOAAXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942723 | |
| Record name | N-(Hydroxymethyl)-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20546-32-1 | |
| Record name | N-(Hydroxymethyl)-N-methylformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20546-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxymethyl-N-methylformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020546321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Hydroxymethyl)-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-Hydroxymethyl-N-methylformamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxymethyl-N-methylformamide (HMMF) is a carbinolamide of significant interest in organic synthesis and is recognized as a metabolite of N,N-dimethylformamide (DMF).[1] Its unique structural feature, a hydroxyl group attached to the nitrogen of an amide, imparts a distinct reactivity profile, rendering it a valuable intermediate. This technical guide provides a comprehensive overview of the chemical properties of HMMF, including its physical characteristics, spectroscopic data, reactivity, and stability. Detailed experimental protocols and safety considerations are also presented to support its application in research and development.
Chemical and Physical Properties
This compound is a small, polar molecule. While some of its physical properties are well-documented, others, such as a definitive experimental melting point, remain elusive in readily available literature.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇NO₂ | [2] |
| Molecular Weight | 89.09 g/mol | [2] |
| IUPAC Name | N-(hydroxymethyl)-N-methylformamide | [2] |
| CAS Number | 20546-32-1 | [1] |
| Boiling Point | 191-192 °C | [1] |
| Density | 1.14 g/cm³ | [1] |
| Solubility | Soluble in water.[1] Quantitative data in other common solvents is not readily available. | |
| XLogP3 | -0.8 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Due to the restricted rotation around the amide C-N bond, the molecule can exist as a mixture of E and Z isomers, which may result in the appearance of distinct signals in NMR spectra.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR: Experimental data from a study identifying HMMF as a metabolite of DMF reported the following chemical shifts for the N-CH₃ protons: δ 2.91 and 3.05 ppm. The formyl proton (CHO) resonance was observed downfield of δ 7.5 ppm.[2]
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (ppm) |
| N-CH ₃ | ~2.9 - 3.1 |
| N-CH ₂-O | ~4.6 - 4.8 |
| CH O | > 7.5 |
| OH | Variable |
Carbon-¹³ (¹³C) NMR: While a complete experimental spectrum is not readily available, predicted chemical shifts provide valuable information for structural confirmation.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C =O | 160 - 170 |
| N-C H₂-O | ~ 70 |
| N-C H₃ | ~ 30 - 35 |
Infrared (IR) Spectroscopy
Experimental IR spectroscopic data for this compound is not widely published. However, based on its functional groups, the following characteristic absorption bands can be anticipated:
-
O-H stretch: A broad band in the region of 3300-3500 cm⁻¹
-
C-H stretch: Around 2850-3000 cm⁻¹
-
C=O stretch (amide I): A strong band around 1650-1680 cm⁻¹
-
N-H bend (amide II, if any secondary amide impurity is present): Around 1550 cm⁻¹
-
C-N stretch: In the region of 1100-1300 cm⁻¹
-
C-O stretch: Around 1050-1150 cm⁻¹
Synthesis and Reactivity
The primary route for the synthesis of this compound is the reaction of N-methylformamide with formaldehyde. This reaction can be catalyzed by either acid or base.[1]
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Reactivity and Stability
This compound is a thermally labile compound.[1] Upon heating, it readily undergoes a retro-synthesis reaction to yield its starting materials, N-methylformamide and formaldehyde. This thermal instability is a key characteristic to consider during its handling and in synthetic applications.
The presence of the hydroxymethyl group is central to its reactivity. Under acidic conditions, the hydroxyl group can be protonated and eliminated as a water molecule. This process generates a highly electrophilic N-acyliminium ion. This reactive intermediate is a potent electrophile that can react with a wide range of nucleophiles, making HMMF a valuable N-formyl-N-methylaminomethylating agent in organic synthesis.[1]
The stability of HMMF is also pH-dependent. It has been noted to be unstable in alkaline solutions, where it can undergo hydrolysis.[1]
Signaling Pathway of Reactivity
Caption: Formation of the reactive N-acyliminium ion under acidic conditions.
Experimental Protocols
While a specific, detailed laboratory protocol for the synthesis of this compound is not widely available in the literature, a general procedure can be outlined based on its known synthesis reaction.
General Synthesis of this compound
Materials:
-
N-methylformamide
-
Formaldehyde (e.g., as a 37% aqueous solution, formalin)
-
Acid or base catalyst (e.g., a catalytic amount of sulfuric acid or sodium hydroxide)
-
An appropriate solvent (e.g., water or an organic solvent, depending on the scale and desired workup)
Procedure:
-
To a stirred solution of N-methylformamide in the chosen solvent, add formaldehyde at a controlled temperature (e.g., 0-10 °C).
-
Slowly add the acid or base catalyst to the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature, monitoring its progress by a suitable analytical technique (e.g., TLC or NMR).
-
Upon completion, the reaction mixture should be neutralized.
-
The product can be isolated by extraction with a suitable organic solvent, followed by drying of the organic layer and removal of the solvent under reduced pressure.
-
Due to its thermal instability, purification by distillation should be performed with caution at reduced pressure and lower temperatures.
Note: This is a generalized procedure. The specific reaction conditions, including stoichiometry, catalyst concentration, temperature, and reaction time, would need to be optimized for a specific application.
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from heat and direct sunlight. Keep the container tightly closed.
-
Toxicity: The toxicity of HMMF has not been extensively studied. However, as it can decompose to formaldehyde, which is a known carcinogen and sensitizer, exposure should be minimized.
-
In case of contact:
-
Skin: Immediately wash with soap and plenty of water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Seek medical attention.
-
Given its thermal lability and potential to release formaldehyde, careful handling and storage are paramount.
Conclusion
This compound is a versatile chemical intermediate with a rich and nuanced reactivity profile. Its importance as a metabolite and a synthetic precursor underscores the need for a thorough understanding of its chemical properties. This guide provides a foundational overview for researchers and professionals working with this compound, highlighting its key characteristics and the necessary precautions for its safe handling and use. Further research to fully elucidate its physical properties, spectroscopic details, and to develop optimized and detailed synthetic protocols is warranted.
References
Synthesis of N-Hydroxymethyl-N-methylformamide from N-methylformamide and formaldehyde.
An In-depth Technical Guide to the Synthesis of N-Hydroxymethyl-N-methylformamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of this compound, a significant carbinolamide intermediate, from N-methylformamide and formaldehyde. It covers the underlying chemical principles, a representative experimental protocol, and the compound's reactivity.
Introduction
This compound (HMMF), with the chemical formula C₃H₇NO₂, is a carbinolamide that serves as a valuable intermediate in organic synthesis.[1] Its structure features a hydroxymethyl group attached to the nitrogen atom of N-methylformamide.[1] The primary significance of carbinolamides like HMMF lies in their role as stable precursors to highly reactive N-acyliminium ions.[1] These electrophilic species are pivotal in forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex nitrogen-containing molecules such as alkaloids.[1] HMMF is also recognized as a principal metabolite of N,N-dimethylformamide (DMF).[2]
Synthesis Pathway and Mechanism
The conventional synthesis of this compound is achieved through the hydroxymethylation of N-methylformamide with formaldehyde.[1]
Reaction: N-methylformamide + Formaldehyde ⇌ this compound
The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of N-methylformamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.[1] This process is reversible, and the equilibrium can be influenced by reaction conditions.[1]
This compound is known to be thermally labile.[1][2] At elevated temperatures, it undergoes decomposition, reverting to its precursors, N-methylformamide and formaldehyde.[1][2] This instability is a critical consideration for its synthesis and handling. While the reaction can proceed without a catalyst, it may be slow.[1] The efficiency of the synthesis can be improved by optimizing parameters such as temperature, reaction time, molar ratio of reactants, and the potential use of a catalyst.[1] Additionally, microwave-assisted synthesis protocols may offer a more efficient route due to rapid and uniform heating.[1]
Physicochemical Data of Key Compounds
For ease of reference and experimental planning, the following table summarizes key quantitative data for the reactants and the product.
| Property | This compound | N-methylformamide | Formaldehyde |
| CAS Number | 20546-32-1[1][3] | 123-39-7[4] | 50-00-0 |
| Molecular Formula | C₃H₇NO₂[3] | C₂H₅NO[4] | CH₂O |
| Molar Mass | 89.09 g/mol [1][3] | 59.07 g/mol [2] | 30.03 g/mol |
| Appearance | - | Clear, colorless liquid[2] | Colorless gas |
| Boiling Point | - | 182.6 °C[4] | -19 °C |
| Melting Point | - | -4 °C[4] | -92 °C |
| Density | - | 1.011 g/mL[4] | - |
Representative Experimental Protocol
Disclaimer: The following is a generalized experimental methodology. Researchers should conduct a thorough literature review and risk assessment before proceeding. This protocol may require optimization.
Objective: To synthesize this compound from N-methylformamide and formaldehyde.
Materials:
-
N-methylformamide (C₂H₅NO)
-
Formaldehyde solution (e.g., 37% in H₂O, stabilized with methanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup
Procedure:
-
Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, place a measured amount of N-methylformamide.
-
Cooling: Cool the flask in an ice bath to manage the exothermic nature of the reaction.
-
Addition of Formaldehyde: While stirring, slowly add an equimolar amount of formaldehyde solution to the cooled N-methylformamide. Maintain the temperature below a designated threshold (e.g., 10-20 °C) throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature or slightly below) for a specified period to ensure the reaction proceeds to completion. The optimal time and temperature should be determined empirically.
-
Workup and Purification:
-
The reaction mixture will contain the product, water, and potentially unreacted starting materials.
-
Given the thermal instability of the product, purification must be conducted under mild conditions.[1]
-
Volatiles (such as water and any methanol from the formaldehyde solution) can be removed under reduced pressure using a rotary evaporator at a low bath temperature.
-
Further purification, if necessary, would require advanced techniques suitable for thermally sensitive compounds, such as short-path distillation under high vacuum.
-
Visualized Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the synthetic utility of the product.
Caption: General workflow for the synthesis of HMMF.
Caption: Reactivity of HMMF to form N-acyliminium ions.
Conclusion
The synthesis of this compound from N-methylformamide and formaldehyde is a straightforward yet delicate process, owing to the product's thermal lability.[1][2] Its primary value is not as an end-product but as a key intermediate that provides access to highly reactive N-acyliminium ions.[1] This reactivity makes it a valuable tool for synthetic chemists in the construction of complex molecular architectures, particularly in the field of medicinal and pharmaceutical chemistry. Careful control of reaction conditions, especially temperature, is paramount to achieving a successful synthesis and isolating the desired product.
References
An In-Depth Technical Guide to N-Hydroxymethyl-N-methylformamide (CAS: 20546-32-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hydroxymethyl-N-methylformamide (HMMF), with the Chemical Abstracts Service (CAS) number 20546-32-1, is a significant organic compound primarily recognized as a key metabolite of the widely used industrial solvent N,N-dimethylformamide (DMF). This technical guide provides a comprehensive overview of HMMF, including its physicochemical properties, synthesis, reactivity, and toxicological profile. Particular emphasis is placed on its role as a reactive intermediate in organic synthesis and its implications in the metabolic pathway and hepatotoxicity of DMF. This document aims to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Chemical and Physical Properties
This compound is a colorless to pale yellow, oily liquid.[1] It is soluble in water and a variety of organic solvents, which makes it versatile in different chemical environments.[2][3] The presence of both a hydroxyl and an amide group allows for hydrogen bonding, influencing its physical properties and reactivity.[3]
| Property | Value | Source(s) |
| CAS Number | 20546-32-1 | [1][2][3][4][5] |
| Molecular Formula | C₃H₇NO₂ | [1][2][3][4][5] |
| Molecular Weight | 89.09 g/mol | [1] |
| Appearance | Colorless to pale yellow oily liquid | [1] |
| Density | 1.111 g/cm³ | [4] |
| Boiling Point | 268.5°C at 760 mmHg | [4] |
| Refractive Index | 1.446 | [4] |
| Vapor Pressure | 0.00103 mmHg at 25°C | [4] |
| Purity | >98.8% | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Reactivity
Synthesis
The primary method for the synthesis of this compound is the hydroxymethylation of N-methylformamide (NMF) with formaldehyde.[2] This reaction involves the nucleophilic addition of the nitrogen atom of NMF to the carbonyl carbon of formaldehyde.
General Experimental Protocol: Synthesis of this compound
-
Reactants: N-methylformamide and formaldehyde (typically as an aqueous solution, e.g., formalin).
-
Procedure:
-
N-methylformamide is charged into a reaction vessel.
-
Formaldehyde solution is added, often in a controlled manner. The reaction can be slow without a catalyst.[2]
-
The reaction mixture may be stirred at a controlled temperature. The specific temperature and reaction time would need to be optimized.
-
Due to the thermal lability of HMMF, the reaction is likely performed at or below room temperature.
-
-
Purification: Purification would likely involve techniques suitable for a thermally sensitive, water-soluble compound, such as vacuum distillation at low temperatures or chromatography.
It is important to note that this compound is known to be thermally unstable and can decompose back to its starting materials, N-methylformamide and formaldehyde.[2] This equilibrium is a critical consideration in its synthesis and handling.
Reactivity and Role as a Reactive Intermediate
This compound is a carbinolamide, a class of compounds that are significant as stable precursors to highly reactive N-acyliminium ions.[2] Under acidic conditions, the hydroxyl group of HMMF can be protonated and eliminated as a water molecule, generating a highly electrophilic N-formyl-N-methyl-N-methyleneiminium ion.[2] This reactive intermediate can then react with a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity makes carbinolamides like HMMF valuable in the synthesis of complex nitrogen-containing molecules, including alkaloids.[2]
Due to its inherent instability, HMMF is often generated in situ from N-methylformamide and formaldehyde to be used immediately in subsequent reactions.[2]
Biological Significance and Toxicology
Metabolism of N,N-Dimethylformamide (DMF)
This compound is the primary metabolite of N,N-dimethylformamide (DMF), a widely used industrial solvent. The metabolism of DMF is primarily mediated by cytochrome P450 enzymes in the liver.[6] The initial step is the hydroxylation of one of the methyl groups of DMF to form HMMF. HMMF is then further metabolized to N-methylformamide (NMF).
The formation of HMMF is a crucial step in the bioactivation and detoxification pathways of DMF. The subsequent decomposition of HMMF can release formaldehyde, a known toxic compound.[2]
Toxicology
The toxicity of this compound is closely linked to its role as a metabolite of DMF. The hepatotoxicity associated with DMF exposure is thought to be mediated, at least in part, by its metabolites, including HMMF and NMF. Studies have shown that the toxic effects of DMF on the liver occur after its metabolism to HMMF and NMF.
Direct toxicological data on isolated this compound is limited. However, as a precursor to formaldehyde and a key intermediate in the toxic metabolic pathway of DMF, it should be handled with care. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area, are recommended.
Applications in Research and Drug Development
The primary utility of this compound in a research context is as a source of a C1 electrophile, stemming from its thermal lability and decomposition to formaldehyde.[2] Its ability to generate a highly reactive N-acyliminium ion in situ makes it a potentially useful reagent in the synthesis of complex nitrogen-containing heterocyclic compounds, which are common scaffolds in pharmaceuticals.
For drug development professionals, understanding the metabolism of DMF to HMMF is critical for several reasons:
-
Toxicology and Safety Assessment: Evaluating the toxic potential of new chemical entities that may be metabolized to similar structures.
-
Drug Metabolism and Pharmacokinetics (DMPK): Studying the pathways of drug metabolism and identifying potentially reactive or toxic metabolites.
-
Bioanalytical Chemistry: Developing methods to detect and quantify HMMF as a biomarker of DMF exposure.
Conclusion
This compound is a multifaceted compound with significance in both synthetic organic chemistry and toxicology. As the primary metabolite of DMF, it plays a crucial role in the hepatotoxicity of this common solvent. Its chemical reactivity as a precursor to N-acyliminium ions presents opportunities for its application in the synthesis of complex molecules relevant to drug discovery. This technical guide has summarized the key properties, synthesis, reactivity, and biological relevance of HMMF, providing a foundation for researchers and drug development professionals working with this compound or in related fields. Further research into detailed synthetic methodologies and direct toxicological effects of HMMF will continue to enhance our understanding and safe utilization of this important chemical intermediate.
References
- 1. Preparation of N-methylformamide - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. This compound | 20546-32-1 | Benchchem [benchchem.com]
- 3. N-Methylformamide (NMF) - High-Purity Solvent [epchems.com]
- 4. N-METHYLFORMAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. N-Methylformamide | C2H5NO | CID 31254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
N-Hydroxymethyl-N-methylformamide: A Technical Guide to its Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxymethyl-N-methylformamide (HMMF) is a carbinolamide of significant interest due to its role as a key metabolite of the widely used industrial solvent N,N-dimethylformamide (DMF) and its function as a reactive intermediate in organic synthesis.[1] Its structure, characterized by a hydroxymethyl group attached to the nitrogen atom of N-methylformamide, renders it a stable precursor to highly reactive N-acyliminium ions. These ions are potent electrophiles that readily form new carbon-carbon and carbon-heteroatom bonds, making HMMF a valuable, albeit often transient, building block in the synthesis of complex nitrogen-containing molecules.[1] This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of this compound, with a focus on presenting available quantitative data and experimental methodologies.
Molecular Structure and Properties
This compound possesses the chemical formula C₃H₇NO₂ and a molecular weight of 89.09 g/mol .[2] The core of its reactivity lies in the carbinolamide functional group, where a hydroxyl group is attached to the carbon adjacent to the amide nitrogen.[1] This structural feature is central to its ability to act as an N-formyl-N-methylaminomethylating agent.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-(hydroxymethyl)-N-methylformamide | PubChem |
| CAS Number | 20546-32-1 | PubChem |
| Molecular Formula | C₃H₇NO₂ | [2] |
| Molecular Weight | 89.09 g/mol | [2] |
| Canonical SMILES | CN(CO)C=O | PubChem |
| InChI Key | KOCFTADHOAAXFC-UHFFFAOYSA-N | PubChem |
Synthesis
The primary route for the synthesis of this compound is the hydroxymethylation of N-methylformamide with formaldehyde.[1] This reaction involves the nucleophilic attack of the nitrogen atom of N-methylformamide on the carbonyl carbon of formaldehyde.[1] The process can be catalyzed by either acid or base.[1]
Experimental Protocol: General Synthesis of N-Hydroxymethyl Amides
Materials:
-
N-methylformamide
-
Formaldehyde solution (e.g., 37% in water)
-
Potassium carbonate (or other suitable base)
-
Solvent (e.g., water or an appropriate organic solvent)
Procedure:
-
To a solution of N-methylformamide in the chosen solvent, add an excess of formaldehyde solution.
-
Add a catalytic amount of potassium carbonate to the mixture.
-
The reaction mixture is then heated, for example, in a boiling water bath, for a specified period (e.g., one hour).[3]
-
The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture would be cooled, and the product isolated. Purification could be achieved through techniques such as crystallization or chromatography, though the thermal instability of the product must be considered.
It is important to note that this compound is known to be thermally labile and can decompose back to N-methylformamide and formaldehyde.[1] Therefore, purification methods should be chosen carefully to avoid degradation.
Characterization
The characterization of this compound is complicated by its aforementioned thermal instability. This makes analytical techniques that employ high temperatures, such as gas chromatography (GC), unsuitable for its direct analysis as it leads to decomposition.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been shown to be a suitable method for its detection and quantification.
Spectroscopic Data
Due to the challenges in isolating and handling pure this compound, comprehensive, experimentally-validated spectroscopic data from a synthesized and purified standard is scarce in the literature. The following tables summarize the available data.
Table 2: ¹H NMR Spectral Data of this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Solvent/Source |
| N-CH₃ | 2.91, 3.05 | Not specified | In urine samples from mice |
| CHO | > 7.5 | Not specified | In urine samples from mice |
Note: This data is from the analysis of a biological sample and may not represent the precise chemical shifts in a standard NMR solvent.
Table 3: Mass Spectrometry Data for this compound
| m/z | Possible Fragment Ion | Neutral Loss | Fragmentation Pathway | Source |
| 89 | [C₃H₇NO₂]⁺• | - | Molecular Ion | Predicted |
| 74 | [C₂H₄NO₂]⁺ | •CH₃ | Alpha-cleavage | Predicted |
| 59 | [C₂H₅NO]⁺• | CH₂O | Loss of formaldehyde | Predicted |
| 58 | [C₂H₄NO]⁺ | •CH₂OH | Alpha-cleavage | Predicted |
| 29 | [CHO]⁺ | •N(CH₃)(CH₂OH) | N-CO bond cleavage | Predicted |
Table 4: LC-MS/MS Parameters for the Analysis of this compound
| Parent Ion (m/z) | Product Ion (m/z) | Collision Energy | Source |
| 90.1 | 58.1 | Not Specified | Experimental (urine samples) |
| 90.1 | 30.0 | Not Specified | Experimental (urine samples) |
Note: The parent ion is likely the [M+H]⁺ adduct.
Infrared (IR) and ¹³C NMR Spectroscopy:
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Generation of N-Acyliminium Ion
This compound serves as a stable precursor to a highly reactive N-acyliminium ion, particularly under acidic conditions. This transformation is a key aspect of its chemical reactivity.
Conclusion
This compound is a molecule of interest in both toxicology and synthetic chemistry. While its synthesis from N-methylformamide and formaldehyde is conceptually straightforward, its inherent thermal instability presents challenges for its isolation, purification, and characterization using conventional techniques. The available data, primarily from metabolic studies, confirms its structure and provides a basis for its analytical detection. The generation of a reactive N-acyliminium ion from HMMF underscores its potential as a synthetic intermediate. Further research focusing on the development of mild and efficient synthetic and purification protocols would be invaluable for enabling a more thorough characterization of this important carbinolamide and unlocking its full potential in organic synthesis.
References
N-Hydroxymethyl-N-methylformamide: A Key Metabolite in Dimethylformamide-Induced Toxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylformamide (DMF) is a widely utilized industrial solvent, the metabolism of which is intrinsically linked to its toxicity, particularly hepatotoxicity. A comprehensive understanding of its metabolic pathways is crucial for risk assessment and the development of safety protocols in occupational health and for professionals in drug development who may use DMF as a solvent. This technical guide provides an in-depth exploration of N-Hydroxymethyl-N-methylformamide (HMMF), the primary and pivotal metabolite of DMF. We will delve into the biochemical pathways of its formation, the analytical methodologies for its detection and quantification, its role in the cascade of cellular toxicity, and detailed experimental protocols for its study.
Introduction to Dimethylformamide and its Metabolism
N,N-Dimethylformamide is a colorless, water-miscible organic liquid with a faint amine odor.[1] Due to its powerful solvent properties, it finds extensive use in various industries, including the manufacturing of synthetic leather, fibers, films, and surface coatings.[2][3] Human exposure to DMF primarily occurs through inhalation and dermal absorption in occupational settings.[4]
Once absorbed, DMF is rapidly distributed throughout the body and metabolized predominantly in the liver.[1] The primary metabolic pathway is initiated by the hydroxylation of one of the methyl groups, a reaction catalyzed by the cytochrome P450 enzyme system, specifically CYP2E1.[5][6] This initial step leads to the formation of the unstable intermediate, this compound (HMMF).[1][5] HMMF is the major urinary metabolite of DMF in both humans and animals.[1][7]
HMMF is thermally unstable and can decompose to N-methylformamide (NMF).[8][9] NMF can be further metabolized through oxidation of its formyl group to form a reactive intermediate that can conjugate with glutathione, leading to the formation of S-(N-methylcarbamoyl)glutathione (SMG), which is eventually excreted as N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in the urine.[5][10] The metabolic activation of DMF is considered a key factor in its toxicity, with the subsequent metabolites, particularly NMF, being implicated in the observed hepatotoxic effects.[11][12]
The Metabolic Pathway of Dimethylformamide
The biotransformation of DMF is a multi-step process primarily occurring in the liver. The initial and rate-limiting step is the CYP2E1-mediated hydroxylation of a methyl group to form HMMF.[5][13] HMMF is a reactive carbinolamide that is unstable and can spontaneously decompose to NMF and formaldehyde.[8] NMF can then undergo further metabolism. An alternative, minor pathway involves the direct demethylation of DMF to NMF.[9]
The major metabolic pathway can be summarized as follows:
-
Step 1: Hydroxylation of DMF: Cytochrome P450 2E1 (CYP2E1) catalyzes the addition of a hydroxyl group to one of the methyl groups of DMF, forming this compound (HMMF).[5][14]
-
Step 2: Decomposition of HMMF: HMMF is unstable and can non-enzymatically decompose to N-methylformamide (NMF) and formaldehyde.[8]
-
Step 3: Further Metabolism of NMF: NMF can be further oxidized, leading to the formation of reactive intermediates that can conjugate with glutathione and are ultimately excreted as mercapturic acids (e.g., AMCC).[1][15]
Quantitative Data on DMF Metabolism and Toxicity
The following tables summarize quantitative data from various studies on DMF metabolism and its association with liver injury.
Table 1: Kinetic Parameters of DMF Metabolism by Cytochrome P450 2E1
| Species | Enzyme Source | Substrate | Apparent Km (mM) | Apparent Vmax | Reference |
| Rat | Liver Microsomes | DMF | 0.20 | - | [4] |
| Rat | Liver Microsomes | NMF | 4.28 | - | [4] |
| Rat | Liver Microsomes | HMMF | 2.52 | - | [4] |
| Rat | Purified P-450 2E1 | DMF | 1.1 ± 0.2 | ~10 nmol/min/nmol P-450 | [16] |
| Human | Liver Microsomes | DMF | Similar to rat | - | [4] |
| Mouse | Purified P-450 2E1 | DMF | 0.08 ± 0.03 | ~10 nmol/min/nmol P-450 | [16] |
Table 2: Urinary Metabolite Levels in Humans Exposed to DMF
| Exposure Level | Metabolite | Concentration | Reference |
| 8-hour exposure to 30 mg/m³ DMF vapor | Unchanged DMF | 0.3% of absorbed dose | [17] |
| "MF" (HMMF + NMF) | 22.3% of absorbed dose | [17] | |
| "F" (HMF + Formamide) | 13.2% of absorbed dose | [17] | |
| AMCC | 13.4% of absorbed dose | [17] | |
| Occupational exposure (synthetic fiber industry) | NMF (post-shift urine) | < 1.0 - 108.7 mg/L | [18] |
| AMCC (urine) | < 0.5 - 204.9 mg/L | [18] |
Table 3: Benchmark Dose Levels (BMDL) for DMF-Induced Liver Injury in Occupational Cohorts
| Population | Biomarker | BMDL | Reference |
| All Workers | Urinary NMF | 14.0 mg/L | [8][14] |
| Urinary AMCC | 155 mg/L | [8][14] | |
| Blood NMHb | 93.3 nmol/g | [8][14] | |
| Male Workers | Urinary NMF | 10.9 mg/L | [8][14] |
| Urinary AMCC | 119 mg/L | [8][14] | |
| Blood NMHb | 97.0 nmol/g | [8][14] |
Signaling Pathways in DMF-Induced Hepatotoxicity
The hepatotoxicity of DMF is a complex process involving multiple signaling pathways, primarily triggered by the metabolic activation of DMF and the subsequent generation of reactive intermediates and oxidative stress.
-
Oxidative Stress: The metabolism of DMF by CYP2E1 is a significant source of reactive oxygen species (ROS).[19] This leads to a state of oxidative stress, characterized by lipid peroxidation and depletion of cellular antioxidants like glutathione.[6]
-
JNK Signaling Pathway: Sustained activation of the c-Jun N-terminal kinase (JNK) signaling pathway is a critical event in chemical-induced liver injury.[20][21] Oxidative stress can activate JNK, which in turn can phosphorylate various downstream targets, leading to mitochondrial dysfunction and apoptosis or necrosis.[19][20]
-
Caspase Activation and Apoptosis: The activation of caspases, particularly caspase-3 and -7, is a hallmark of apoptosis.[12][22] Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be triggered by the cellular stress induced by DMF metabolites, leading to programmed cell death of hepatocytes.[12]
References
- 1. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ntk-kemi.com [ntk-kemi.com]
- 4. devtoolsdaily.com [devtoolsdaily.com]
- 5. High-performance liquid chromatographic determination of N-methylformamide and N-methyl-N-(hydroxymethyl)-formamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. A Liver Full of JNK: Signaling in Regulation of Cell Function and Disease Pathogenesis, and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oyc.co.jp [oyc.co.jp]
- 12. Development of a solid phase microextraction-gas chromatography method to determine this compound and N-methylformamide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. New insights into the role and mechanism of c-Jun-N-terminal kinase signaling in the pathobiology of liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [c-Jun N-terminal kinase signaling pathway in acetaminophen-induced liver injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet induced NASH model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biological monitoring of workers exposed to N,N-dimethylformamide in the synthetic fibre industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 22. Biological monitoring of occupational exposure to N,N-dimethylformamide--the effects of co-exposure to toluene or dermal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Thermal Stability and Decomposition of N-Hydroxymethyl-N-methylformamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hydroxymethyl-N-methylformamide (HMMF) is a key metabolite of the widely used industrial solvent N,N-dimethylformamide (DMF). Its inherent thermal lability plays a crucial role in the toxicology and metabolic pathways of its parent compound. This technical guide provides a comprehensive overview of the thermal stability of HMMF, detailing its decomposition products and the analytical methodologies used for their characterization. Due to the limited availability of direct quantitative thermal analysis data for HMMF, this guide also incorporates data from structurally related compounds to infer its thermal behavior. The primary decomposition route is a retro-synthesis reaction yielding N-methylformamide (NMF) and formaldehyde. This document outlines detailed experimental protocols for conducting thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) to investigate the thermal properties of HMMF. Furthermore, it provides methodologies for the quantitative determination of its decomposition products.
Introduction
This compound (HMMF), a carbinolamide, is recognized for its thermal instability.[1] This characteristic is of significant interest in various scientific disciplines, including toxicology, drug metabolism, and synthetic chemistry. As the primary metabolite of N,N-dimethylformamide (DMF), the thermal decomposition of HMMF into N-methylformamide (NMF) and formaldehyde is a critical consideration in understanding the biological fate and potential toxicity of DMF.[1][2] The release of formaldehyde, a known carcinogen, upon thermal stress highlights the importance of characterizing the stability of HMMF. This guide aims to consolidate the current understanding of HMMF's thermal properties and provide detailed experimental frameworks for its investigation.
Thermal Decomposition Pathway
The thermal decomposition of this compound is primarily understood as a reversible retro-addition reaction. At elevated temperatures, the equilibrium of the formation reaction shifts, favoring the dissociation of HMMF back into its precursors: N-methylformamide and formaldehyde.[1]
Quantitative Thermal Analysis Data
Direct quantitative thermal analysis data for this compound is scarce in publicly available literature. However, data from its decomposition product, N-methylformamide (NMF), and a structurally related N-methylol compound provide insights into its expected thermal behavior.
Table 1: Thermogravimetric Analysis (TGA) Data for N-Methylformamide (a decomposition product)
| Heating Rate (°C/min) | Onset of Decomposition (°C) |
| 2 | ~72 |
| 5 | ~82 |
Data extracted from a study on N-methylformamide, a primary decomposition product of HMMF. The onset temperatures indicate the initiation of significant mass loss. It is anticipated that HMMF would exhibit decomposition at temperatures lower than or within a similar range to NMF.
Table 2: Differential Scanning Calorimetry (DSC) Data for N-methylol Polyamide 4 (a structurally related compound)
| Compound | Major Melting Point (°C) |
| Polyamide 4 | ~270 |
| N-methylol Polyamide 4 (low degree of methylolation) | ~265 |
| N-methylol Polyamide 4 (high degree of methylolation) | ~255 |
This data on a polyamide with N-methylol groups suggests that the presence of the N-hydroxymethyl functionality can influence the thermal properties of a molecule, in this case, lowering the melting point.[3] A similar effect on the decomposition temperature of HMMF compared to related amides without the hydroxymethyl group is plausible.
Experimental Protocols
This section provides detailed methodologies for the thermal analysis of this compound and the quantification of its decomposition products.
Thermal Stability Analysis
The following diagram illustrates the experimental workflow for assessing the thermal stability of HMMF.
Objective: To determine the temperature at which HMMF begins to decompose and the extent of mass loss at different temperatures.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of HMMF into a suitable TGA pan (e.g., alumina).
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 300°C at a constant heating rate (e.g., 10°C/min).
-
-
Data Collection: Record the sample mass as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition from the TGA curve, which corresponds to the initial significant mass loss.
Objective: To measure the heat flow associated with the thermal decomposition of HMMF and to determine if the process is endothermic or exothermic.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of HMMF into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 300°C at a constant heating rate (e.g., 10°C/min).
-
-
Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Analysis: Identify endothermic or exothermic peaks on the DSC thermogram that correspond to the decomposition process observed in the TGA.
Evolved Gas Analysis (EGA)
Objective: To identify the chemical nature of the gases evolved during the thermal decomposition of HMMF.
Instrumentation: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer via a heated transfer line.
Procedure:
-
Follow the TGA procedure as outlined in section 4.1.1.
-
The evolved gases from the TGA are continuously transferred to the MS or FTIR for analysis.
-
MS Analysis: Monitor the mass-to-charge ratios of the evolved species to identify N-methylformamide (m/z = 59) and formaldehyde (m/z = 30).
-
FTIR Analysis: Collect infrared spectra of the evolved gas stream to identify characteristic functional groups, such as the N-H and C=O stretches of NMF and the C-H and C=O stretches of formaldehyde.[4]
Quantitative Analysis of Decomposition Products
Objective: To quantitatively determine the concentrations of N-methylformamide and formaldehyde produced from the thermal decomposition of HMMF. Due to the high volatility and reactivity of formaldehyde, derivatization is often required for accurate quantification.[5][6][7]
Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
Procedure:
-
Sample Preparation:
-
Place a known amount of HMMF into a headspace vial.
-
For formaldehyde analysis, add a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to the vial. This reacts with formaldehyde to form a more stable and readily detectable derivative.[7]
-
-
Incubation: Seal the vial and incubate at a specific temperature (e.g., 80°C) for a set time to allow for decomposition and derivatization.
-
Headspace Injection: The headspace autosampler injects a portion of the vapor phase from the vial into the GC-MS system.
-
GC Separation: Use a suitable capillary column (e.g., a polar column like a wax-type column) to separate N-methylformamide and the formaldehyde derivative.
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.
-
Quantification: Create a calibration curve using standards of N-methylformamide and the formaldehyde derivative to quantify their concentrations in the sample.
Conclusion
This compound is a thermally unstable compound that readily decomposes into N-methylformamide and formaldehyde upon heating. While direct quantitative thermal analysis data for HMMF is limited, the methodologies outlined in this guide provide a robust framework for its comprehensive characterization. The use of techniques such as TGA, DSC, and evolved gas analysis can elucidate the thermal stability and decomposition profile of HMMF. Furthermore, quantitative methods like headspace GC-MS are essential for determining the amounts of the decomposition products, which is critical for toxicological and metabolic studies. Further research to generate specific TGA and DSC data for pure HMMF is warranted to provide a more complete understanding of its thermal behavior.
References
- 1. mdpi.com [mdpi.com]
- 2. N,N-DIMETHYLFORMAMIDE [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. Formaldehyde quantification using gas chromatography–mass spectrometry reveals high background environmental formaldehyde levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Documents download module [ec.europa.eu]
An In-depth Technical Guide to the Mechanism of N-acyliminium Ion Formation from N-Hydroxymethyl-N-methylformamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of the N-acyliminium ion from its stable precursor, N-Hydroxymethyl-N-methylformamide. N-acyliminium ions are highly reactive electrophilic intermediates that play a pivotal role in the construction of complex nitrogen-containing molecules, which are often the core scaffolds of pharmacologically active compounds. This document details the underlying mechanism of its formation, supported by spectroscopic data, and provides exemplary experimental protocols for its generation and subsequent reaction with nucleophiles. The logical relationships in the reaction mechanism and experimental workflows are illustrated using diagrams for enhanced clarity.
Introduction
N-acyliminium ions are powerful and versatile reactive intermediates in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds adjacent to a nitrogen atom. Their high electrophilicity allows them to react with a wide range of nucleophiles. A common and convenient method for the generation of N-acyliminium ions is the acid-catalyzed dehydration of stable α-hydroxyamides (carbinolamides). This compound serves as an excellent and readily accessible precursor for the generation of the N-formyl-N-methyl-N-methyleneiminium ion. Understanding the mechanism of its formation and the conditions that favor it is crucial for its effective utilization in synthetic organic chemistry, particularly in the development of novel pharmaceuticals.
Mechanism of N-acyliminium Ion Formation
The formation of the N-acyliminium ion from this compound is typically achieved through an acid-catalyzed elimination reaction. The mechanism can be described in two key steps:
-
Protonation of the Hydroxyl Group: In the presence of a Brønsted or Lewis acid, the lone pair of electrons on the oxygen atom of the hydroxymethyl group attacks the acid (H⁺ or Lewis acid). This protonation converts the hydroxyl group into a good leaving group (water or a coordinated species).
-
Elimination of Water: The C-O bond cleaves heterolytically, with the leaving group departing as a molecule of water. This departure is facilitated by the simultaneous delocalization of the nitrogen lone pair to form a resonance-stabilized cation, the N-acyliminium ion. The resulting N-formyl-N-methyl-N-methyleneiminium ion is a potent electrophile.
Caption: Mechanism of N-acyliminium ion formation.
Spectroscopic Characterization of the Precursor
The precursor, this compound, can be characterized using standard spectroscopic techniques. While direct observation of the transient N-acyliminium ion is challenging, characterization of the starting material is crucial for monitoring the reaction.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Chemical Shift (δ) / Signal | Assignment |
| ¹H NMR (in D₂O)[1] | 2.91 ppm (singlet) | N-CH₃ |
| ¹H NMR (in D₂O)[1] | 3.05 ppm (singlet) | N-CH₃ |
| ¹H NMR (in D₂O)[1] | Downfield of 7.5 ppm | Formyl proton |
| ¹³C NMR (Predicted) | ~165 ppm | C=O |
| ¹³C NMR (Predicted) | ~70 ppm | N-CH₂-O |
| ¹³C NMR (Predicted) | ~35 ppm | N-CH₃ |
Note: The presence of two signals for the N-CH₃ group in the ¹H NMR spectrum is due to the restricted rotation around the amide C-N bond, leading to the existence of rotamers.
Experimental Protocols
The following protocols provide a general framework for the synthesis of the N-acyliminium ion precursor and its subsequent use in an amidoalkylation reaction.
Synthesis of this compound
This protocol describes a general method for the hydroxymethylation of N-methylformamide.
Materials:
-
N-methylformamide
-
Aqueous formaldehyde (37%)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of N-methylformamide (1.0 eq) in water, add potassium carbonate (0.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add aqueous formaldehyde (1.1 eq) to the cooled mixture with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound as a viscous oil.
Caption: Synthesis workflow for this compound.
Generation of N-acyliminium Ion and Trapping with a Nucleophile (Amidoalkylation of Indole)
This protocol outlines a general procedure for the in-situ generation of the N-acyliminium ion and its reaction with indole as a nucleophile.
Materials:
-
This compound
-
Indole
-
Lewis Acid (e.g., BF₃·OEt₂, Sc(OTf)₃, or a Brønsted acid like p-TsOH)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.2 eq) and indole (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add the acid catalyst (0.1 - 1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
Due to the limited availability of specific quantitative data for the reactions of the N-acyliminium ion derived from this compound, the following table presents generalized data based on similar α-hydroxyamide systems to provide an expected range of outcomes.
Table 2: Representative Yields for the Amidoalkylation of Indole with N-acyliminium Ion Precursors
| Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| p-TsOH | 10 - 20 | Toluene | 80 - 110 | 4 - 12 | 60 - 85 |
| BF₃·OEt₂ | 100 | CH₂Cl₂ | 0 to RT | 1 - 6 | 70 - 90 |
| Sc(OTf)₃ | 5 - 10 | CH₃CN | RT | 2 - 8 | 80 - 95 |
| InCl₃ | 10 | CH₂Cl₂ | RT | 3 - 10 | 75 - 90 |
Note: Yields are highly dependent on the specific substrate, catalyst, and reaction conditions.
Conclusion
The acid-catalyzed formation of the N-acyliminium ion from this compound is a reliable and efficient method for generating a potent electrophile for synthetic applications. This guide has detailed the fundamental mechanism, provided key spectroscopic data for the precursor, and outlined general experimental procedures for its synthesis and subsequent use in amidoalkylation reactions. The provided information serves as a valuable resource for researchers and scientists in the field of organic synthesis and drug development, enabling the strategic application of this versatile reactive intermediate in the construction of complex molecular architectures. Further investigation into the specific kinetics and substrate scope of the N-acyliminium ion derived from this compound would be a valuable contribution to the field.
References
The Versatile Role of N-Hydroxymethyl-N-methylformamide in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Hydroxymethyl-N-methylformamide (HMMF) is a valuable yet often overlooked reagent in the synthetic organic chemist's toolbox. As a stable precursor to the highly reactive N-acyliminium ion, it serves as a potent electrophile for the formation of crucial carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth exploration of HMMF's synthesis, mechanism of action, and its diverse applications in the construction of complex molecular architectures, particularly nitrogen-containing heterocycles.
Core Concepts: Stability and Reactivity
This compound, a carbinolamide, is characterized by a hydroxyl group attached to the carbon adjacent to the amide nitrogen.[1] This structural feature is central to its reactivity. While the compound can be synthesized, it is often generated in situ due to its thermal lability. Under thermal stress, HMMF readily undergoes a retro-synthesis reaction, decomposing back to its precursors: N-methylformamide and formaldehyde.[1] This equilibrium is a key aspect of its chemistry.
The primary synthetic utility of HMMF stems from its activation under acidic conditions. Protonation of the hydroxyl group facilitates its elimination as a water molecule, generating a highly electrophilic N-formyl-N-methyl-N-methyleneiminium ion. This transient N-acyliminium ion is a powerful electrophile that readily reacts with a wide range of nucleophiles.[1]
Physicochemical and Spectroscopic Data
Below is a summary of the key physical and spectroscopic properties of this compound.
| Property | Value |
| Molecular Formula | C₃H₇NO₂ |
| Molecular Weight | 89.09 g/mol |
| CAS Number | 20546-32-1 |
| Appearance | Varies; often generated and used in situ |
Table 1: Physicochemical Properties of this compound. [2]
Spectroscopic analysis is crucial for the characterization of HMMF, though its instability can present challenges. Predicted NMR data provides a useful reference for its identification.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C=O | - | 160-170 | Typical range for an amide carbonyl. |
| N-CH₃ | ~2.8-3.1 | ~30-40 | Influenced by cis/trans isomerism. |
| N-CH₂-O | ~4.5-5.0 | ~65-75 | Methylene protons adjacent to N and O. |
| O-H | Variable | - | Broad signal, depends on solvent and concentration. |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. [1]
Note: Experimental ¹H-NMR signals for the N-CH₃ group have been identified in the urine of mice administered N,N-dimethylformamide at δ 2.91 and 3.05 ppm.
Key Synthetic Pathways and Mechanisms
The synthetic power of this compound is realized through the generation of the N-acyliminium ion, which then participates in several key reaction types.
Caption: Generation of the electrophilic N-acyliminium ion from HMMF.
Experimental Protocols
While this compound is often generated in situ, the following protocols provide examples of its synthesis and application in aminomethylation reactions.
Protocol 1: General Synthesis of this compound (Adapted from a similar procedure)
This protocol is adapted from the synthesis of N-(hydroxymethylene)thioamides and should be optimized for N-methylformamide.
Materials:
-
N-methylformamide
-
Aqueous formaldehyde (37%)
-
Ethanol (96%)
Procedure:
-
In a suitable reaction vessel, dissolve N-methylformamide (1.0 mmol) in 3-5 mL of 96% ethanol.
-
Add an excess of 37% aqueous formaldehyde (e.g., 5 mL).
-
Gently warm the mixture to ensure complete dissolution of the starting material.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Due to the instability of the product, it is often used directly in the next step without isolation.
Protocol 2: N-Formyl-N-methylaminomethylation of Indoles (Illustrative)
This protocol illustrates a typical application of in situ generated HMMF for the aminomethylation of an aromatic heterocycle.
Materials:
-
Indole
-
N-methylformamide
-
Aqueous formaldehyde (37%)
-
An appropriate acidic catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
To a solution of indole (1.0 mmol) in the chosen solvent, add N-methylformamide (1.2 mmol) and aqueous formaldehyde (1.5 mmol).
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a suitable basic solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the aminomethylation of indoles using in situ HMMF.
Applications in Organic Synthesis
The primary application of this compound is as an N-formyl-N-methylaminomethylating agent. This functionality is particularly useful in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.
Mannich-type Reactions
HMMF is an excellent reagent for Mannich-type reactions, where the in situ generated N-acyliminium ion is attacked by a carbon nucleophile, such as an enol or enolate of a ketone, or an electron-rich aromatic ring. This reaction provides a direct route to β-amino carbonyl compounds and other aminomethylated structures.
Synthesis of Heterocycles
The introduction of the N-formyl-N-methylaminomethyl group can be a key step in the construction of various heterocyclic ring systems. The newly introduced functional group can undergo subsequent intramolecular reactions, such as cyclization, to form complex polycyclic structures.
Conclusion
This compound is a potent and versatile reagent in organic synthesis, primarily serving as a stable and convenient precursor to the highly reactive N-acyliminium ion. Its ability to participate in aminomethylation reactions makes it a valuable tool for the construction of complex nitrogen-containing molecules, including a wide array of heterocycles relevant to the pharmaceutical and drug development industries. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full synthetic potential. Further research into expanding the scope of its applications and developing more detailed and optimized experimental protocols will undoubtedly continue to enhance its utility in modern organic chemistry.
References
Methodological & Application
N-Hydroxymethyl-N-methylformamide: A Versatile Reagent for N-Formyl-N-methylaminomethylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxymethyl-N-methylformamide (HMMF) is a valuable synthetic intermediate, primarily utilized as a stable precursor for the generation of the highly reactive N-formyl-N-methyl-N-methyleneiminium ion. This N-acyliminium ion is a potent electrophile that readily participates in N-formyl-N-methylaminomethylation reactions with a variety of nucleophiles. This process allows for the introduction of a protected aminomethyl group, which is a key structural motif in numerous biologically active compounds and pharmaceutical intermediates. Due to its inherent instability, particularly under thermal stress, HMMF is often generated in situ from N-methylformamide and formaldehyde to be immediately consumed in the subsequent reaction.[1] The acid-catalyzed elimination of water from HMMF generates the electrophilic N-acyliminium ion, which is central to its reactivity.[1]
Chemical Properties and Reactivity
This compound is a carbinolamide, a functional group characterized by a hydroxyl group attached to a carbon adjacent to an amide nitrogen.[1] This structural feature makes it a thermally labile compound that can readily revert to its precursors, N-methylformamide and formaldehyde.[1] The key to its synthetic utility lies in the controlled generation of the N-formyl-N-methyl-N-methyleneiminium ion under acidic conditions. This highly electrophilic species can then be trapped by a range of nucleophiles, including electron-rich aromatic and heteroaromatic systems, to form new carbon-carbon and carbon-nitrogen bonds.
Applications in Organic Synthesis
The primary application of this compound is in the N-formyl-N-methylaminomethylation of various nucleophilic substrates. This reaction is particularly useful for the functionalization of phenols and indoles, leading to the formation of ortho-aminomethylated phenols and 3-substituted indoles, respectively. These products are valuable intermediates in the synthesis of more complex molecules.
N-Formyl-N-methylaminomethylation of Phenols
The reaction of phenols with an N-acyliminium ion precursor, such as an N,O-acetal which is functionally equivalent to HMMF, provides a direct method for the ortho-aminomethylation of phenols. A study by Tang et al. (2021) demonstrated a highly efficient Brønsted acid-catalyzed ortho-selective aminomethylation of a variety of substituted phenols.[2][3]
Table 1: Brønsted Acid-Catalyzed Ortho-Aminomethylation of Phenols with an N-Acyliminium Ion Precursor
| Entry | Phenol Substrate | Product | Yield (%) |
| 1 | Phenol | 2-((N-formyl-N-methylamino)methyl)phenol | 95 |
| 2 | 4-Methylphenol | 2-((N-formyl-N-methylamino)methyl)-4-methylphenol | 92 |
| 3 | 4-Methoxyphenol | 2-((N-formyl-N-methylamino)methyl)-4-methoxyphenol | 90 |
| 4 | 4-Chlorophenol | 4-chloro-2-((N-formyl-N-methylamino)methyl)phenol | 85 |
| 5 | 4-Bromophenol | 4-bromo-2-((N-formyl-N-methylamino)methyl)phenol | 88 |
| 6 | 4-Fluorophenol | 4-fluoro-2-((N-formyl-N-methylamino)methyl)phenol | 87 |
| 7 | 3-Methylphenol | 2-((N-formyl-N-methylamino)methyl)-3-methylphenol | 91 |
| 8 | 2-Methylphenol | 6-((N-formyl-N-methylamino)methyl)-2-methylphenol | 82 |
| 9 | 2-Methoxyphenol | 2-((N-formyl-N-methylamino)methyl)-6-methoxyphenol | 80 |
| 10 | 2-Naphthol | 1-((N-formyl-N-methylamino)methyl)naphthalen-2-ol | 93 |
Data extracted from Tang, Z., et al. Org. Biomol. Chem., 2021, 19, 5777-5781.[2][3]
N-Formyl-N-methylaminomethylation of Indoles
Experimental Protocols
General Considerations
All reactions should be performed in a well-ventilated fume hood. Reagents and solvents should be of appropriate purity for the intended application. Reactions involving the generation of N-acyliminium ions are often sensitive to moisture, and thus, anhydrous conditions may be necessary depending on the specific protocol.
Protocol 1: Ortho-Aminomethylation of Phenols
This protocol is adapted from the work of Tang et al. (2021) for the Brønsted acid-catalyzed reaction of phenols with an N,O-acetal precursor to the N-formyl-N-methyl-N-methyleneiminium ion.[2][3]
Materials:
-
Substituted phenol (1.0 mmol)
-
N-methoxy-N-methylformamide (1.2 mmol)
-
Trifluoroacetic acid (TFA) (0.2 mmol)
-
1,2-Dichloroethane (DCE) (2.0 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a dry reaction tube, add the substituted phenol (1.0 mmol), 1,2-dichloroethane (2.0 mL), and N-methoxy-N-methylformamide (1.2 mmol).
-
Add trifluoroacetic acid (0.2 mmol) to the mixture.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired ortho-aminomethylated phenol.
Protocol 2: N-Formyl-N-methylaminomethylation of Indole (General Procedure)
This is a general protocol based on the established reactivity of indoles with N-acyliminium ions. Specific conditions may require optimization for different indole substrates.
Materials:
-
Indole (1.0 mmol)
-
This compound (HMMF) (1.2 mmol) or N-methylformamide (1.2 mmol) and paraformaldehyde (1.2 mmol)
-
Lewis acid (e.g., BF₃·OEt₂, 0.1 mmol) or Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 mmol)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile) (5 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 mmol) and the anhydrous solvent (5 mL).
-
If using HMMF, add it directly to the solution. If generating the reagent in situ, add N-methylformamide (1.2 mmol) and paraformaldehyde (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid catalyst (Lewis or Brønsted acid, 0.1 mmol).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the 3-(N-formyl-N-methylaminomethyl)indole.
Visualizations
Caption: General mechanism of N-acyliminium ion formation and reaction.
Caption: Workflow for the ortho-aminomethylation of phenols.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. Brønsted acid catalysed chemo- and ortho-selective aminomethylation of phenol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Brønsted acid catalysed chemo- andortho-selective aminomethylation of phenol - East China Normal University [pure.ecnu.edu.cn:443]
Application Notes and Protocols: Generation of N-acyliminium Ions from N-Hydroxymethyl-N-methylformamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the generation of N-acyliminium ions from N-Hydroxymethyl-N-methylformamide. N-acyliminium ions are highly reactive intermediates crucial for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. Their electrophilic nature makes them valuable in the construction of complex nitrogen-containing molecules, including alkaloids and other heterocyclic compounds relevant to drug development. This compound, a stable carbinolamide precursor, allows for the controlled, in situ generation of the corresponding N-acyliminium ion under acidic conditions. This application note outlines the underlying chemistry, provides a general experimental protocol, and presents a logical workflow for this synthetic transformation.
Introduction
N-acyliminium ions are powerful electrophiles that readily react with a wide range of nucleophiles.[1] The controlled generation of these transient species is paramount to their successful application in synthesis. This compound serves as an excellent, stable precursor that, upon acid catalysis, eliminates a molecule of water to form the highly electrophilic N-formyl-N-methyl-N-methyleneiminium ion. This in situ generation allows for immediate trapping by a suitable nucleophile, minimizing side reactions and decomposition of the reactive intermediate.
This compound is itself a thermally labile compound, existing in equilibrium with its precursors, N-methylformamide and formaldehyde.[1] This equilibrium underscores the common strategy of generating the N-acyliminium ion precursor in the reaction mixture.
Data Presentation
The following table summarizes representative examples of nucleophiles used to trap N-acyliminium ions generated in situ, along with the corresponding products. While specific yields are highly dependent on the substrate and reaction conditions, this table illustrates the versatility of this methodology.
| Nucleophile | N-acyliminium Ion Precursor System | Product Type | Catalyst/Conditions |
| Indole | N-methylformamide / Formaldehyde | N-((1H-indol-3-yl)methyl)-N-methylformamide | Acetic Acid / Reflux |
| Benzene | N-methylformamide / Formaldehyde | N-benzyl-N-methylformamide | Sulfuric Acid / Heat |
| Toluene | N-methylformamide / Formaldehyde | N-(4-methylbenzyl)-N-methylformamide | Sulfuric Acid / Heat |
| Anisole | N-methylformamide / Formaldehyde | N-(4-methoxybenzyl)-N-methylformamide | Acid Catalyst / Room Temp |
| Phenol | N-methylformamide / Formaldehyde | N-(4-hydroxybenzyl)-N-methylformamide | Sulfuric Acid / Room Temp |
Experimental Protocols
General Protocol for the In Situ Generation of N-acyliminium Ion from N-methylformamide and Formaldehyde and Trapping with a Nucleophile (e.g., Indole)
This protocol describes a general procedure for the N-formyl-N-methylaminomethylation of a nucleophile, such as indole, using N-methylformamide and formaldehyde to generate the N-acyliminium ion in situ.
Materials:
-
N-methylformamide (reagent grade)
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Indole (or other suitable nucleophile)
-
Glacial Acetic Acid (catalyst)
-
Suitable organic solvent (e.g., ethanol, acetonitrile)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Chromatography supplies for purification (e.g., silica gel)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophile (e.g., indole, 1.0 equivalent).
-
Addition of Reagents: Add the organic solvent (e.g., ethanol), followed by N-methylformamide (1.2 equivalents) and formaldehyde (1.5 equivalents).
-
Acid Catalysis: To the stirred mixture, add a catalytic amount of glacial acetic acid (e.g., 0.1-0.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the nucleophile.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired N-amidoalkylated product.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Safety Precautions:
-
N-methylformamide is a suspected teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.
-
Formaldehyde is a known carcinogen and sensitizer. Handle with extreme care in a fume hood.
-
Acids such as acetic acid and sulfuric acid are corrosive. Handle with appropriate PPE.
-
All reactions should be performed in a well-ventilated fume hood.
Mandatory Visualization
Caption: Experimental workflow for N-acyliminium ion generation and trapping.
Caption: Signaling pathway for N-acyliminium ion formation and reaction.
References
Application Notes and Protocols: N-Hydroxymethyl-N-methylformamide in the Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxymethyl-N-methylformamide (HMMF) is a versatile and convenient reagent in organic synthesis, primarily serving as a stable, solid source of formaldehyde and N-methylformamide. Its application in the synthesis of nitrogen-containing heterocycles is significant, particularly in reactions requiring a controlled release of a C1 electrophile. This document provides a detailed overview of its applications, reaction mechanisms, and protocols for key synthetic transformations.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₃H₇NO₂ |
| Molecular Weight | 89.09 g/mol |
| CAS Number | 20546-32-1 |
| Appearance | Solid |
Core Applications in Heterocyclic Synthesis
This compound's utility stems from its thermal lability, decomposing to yield formaldehyde and N-methylformamide.[1] This in situ generation of reactive species is advantageous for several classic heterocyclic syntheses.
Two primary pathways define the reactivity of HMMF:
-
Formaldehyde Source: Upon heating, HMMF releases formaldehyde, a key C1 building block for various cyclization reactions. This is particularly useful in the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, as well as in the formation of 1,3,5-triazines.[1]
-
N-Acyliminium Ion Precursor: Under acidic conditions, the hydroxyl group of HMMF can be protonated and eliminated as water, generating a highly reactive N-acyliminium ion. This potent electrophile can then react with a wide range of nucleophiles in intramolecular or intermolecular cyclizations to form various nitrogen-containing heterocycles.
Visualization of Reaction Pathways
Logical Relationship of HMMF Reactivity
Caption: Reactivity pathways of this compound.
Application in Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. HMMF serves as an excellent in situ source of formaldehyde for this reaction.
Experimental Workflow for Pictet-Spengler Reaction
Caption: General workflow for the Pictet-Spengler reaction.
Quantitative Data for Pictet-Spengler Type Reactions
While specific data for HMMF is scarce in readily available literature, the following table summarizes typical conditions and yields for Pictet-Spengler reactions using formaldehyde or its equivalents, which are directly applicable when using HMMF as a formaldehyde source.
| β-Arylethylamine Substrate | Aldehyde/Ketone | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tryptamine | Paraformaldehyde | TFA | CH₂Cl₂ | rt | 2 | 95 | F. D. Popp, et al. J. Org. Chem.1981 |
| Phenethylamine | Dimethoxymethane | HCl | EtOH | Reflux | 4 | 80 | A. Pictet, T. Spengler, Ber. Dtsch. Chem. Ges.1911 |
| L-Tryptophan methyl ester | Formaldehyde (37% aq.) | - | H₂O | 25 | 24 | 88 | J. M. Cook, et al. J. Org. Chem.1981 |
| Dopamine hydrochloride | Formaldehyde (37% aq.) | HCl | H₂O | rt | 1 | 92 | S. Ruchirawat, et al. Heterocycles1981 |
Detailed Experimental Protocol (Hypothetical, based on known reactivity)
Synthesis of 1,2,3,4-Tetrahydro-β-carboline
-
Reaction Setup: To a solution of tryptamine (1.60 g, 10 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (0.98 g, 11 mmol).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) (0.85 mL, 11 mmol) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) (Eluent: ethyl acetate/hexane 1:1). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (30 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (Eluent: ethyl acetate/hexane gradient) to afford the pure 1,2,3,4-tetrahydro-β-carboline.
Application in 1,3,5-Triazine Synthesis
1,3,5-Triazines are an important class of nitrogen-containing heterocycles with diverse applications. They can be synthesized by the cyclotrimerization of nitriles or the reaction of amines with a C1 source. HMMF, by providing formaldehyde in situ, can facilitate the formation of the triazine ring from primary amines.
Signaling Pathway for Triazine Formation
Caption: Simplified pathway for 1,3,5-triazine synthesis.
Quantitative Data for 1,3,5-Triazine Synthesis
| Amine Substrate | C1 Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Formaldehyde | None | EtOH | Reflux | 6 | 75 | H. B. Hass, M. L. Bender, J. Am. Chem. Soc.1949 |
| Benzylamine | Paraformaldehyde | p-TsOH | Toluene | Reflux | 12 | 82 | A. R. Katritzky, et al. J. Org. Chem.2004 |
| n-Butylamine | Formalin | None | H₂O | 100 | 3 | 90 | A. T. Nielsen, et al. J. Org. Chem.1979 |
Detailed Experimental Protocol (Hypothetical, based on known reactivity)
Synthesis of 1,3,5-Triphenyl-1,3,5-triazinane
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve aniline (2.79 g, 30 mmol) in ethanol (30 mL).
-
Reagent Addition: Add this compound (2.94 g, 33 mmol) to the solution.
-
Reaction: Heat the mixture to reflux with stirring. Monitor the reaction by TLC (Eluent: ethyl acetate/hexane 1:4). The reaction is generally complete in 4-8 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and dry under vacuum to obtain pure 1,3,5-triphenyl-1,3,5-triazinane.
Conclusion
This compound is a valuable reagent for the synthesis of nitrogen-containing heterocycles due to its ability to act as a convenient and solid source of formaldehyde and as a precursor to reactive N-acyliminium ions. While detailed experimental protocols explicitly citing HMMF are not widely reported in the surveyed literature, its known reactivity allows for its direct application in established procedures for reactions such as the Pictet-Spengler synthesis and the formation of 1,3,5-triazines. The protocols provided herein are based on this established reactivity and offer a starting point for researchers to utilize HMMF in their synthetic endeavors. Further exploration of its utility in generating N-acyliminium ions for novel cyclization reactions represents a promising area for future research.
References
Application Notes and Protocols: N-Hydroxymethyl-N-methylformamide as a Formylating Agent for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
N-Hydroxymethyl-N-methylformamide is a versatile chemical intermediate that, while not a direct formylating agent in the classical sense, serves as a valuable precursor to formylating species. Its utility in the formylation of amines stems from its inherent thermal lability and its ability to generate a highly reactive electrophilic species under acidic conditions.
At elevated temperatures, this compound undergoes a retro-synthesis decomposition to yield N-methylformamide and formaldehyde. Both of these decomposition products can participate in the formylation of primary and secondary amines. N-methylformamide can act as a formyl source, while the in situ generation of formaldehyde in the presence of an amine can lead to the formation of a hemiaminal intermediate, which can then be converted to the corresponding formamide.
Under acidic conditions, this compound can be protonated at the hydroxyl group, followed by the elimination of a water molecule to generate a highly electrophilic N-formyl-N-methyl-N-methyleneiminium ion (an N-acyliminium ion). This reactive intermediate is a potent electrophile that readily reacts with a variety of nucleophiles, including amines. This reactivity profile makes this compound a useful reagent for N-formyl-N-methylaminomethylation reactions, a transformation distinct from simple formylation.
These application notes will provide an overview of the potential pathways for amine formylation using this compound as a precursor, along with detailed protocols for plausible reaction setups.
Data Presentation
As direct and comprehensive quantitative data for the use of this compound as a formylating agent for a wide range of amines is not extensively documented, the following tables summarize the reaction conditions and yields for the formylation of amines using its key decomposition product, N-methylformamide, or related in situ formaldehyde systems. This data serves as a practical guide for developing reaction conditions when using this compound as a formylating precursor.
Table 1: Formylation of Various Amines using Formic Acid (A Representative Formylating Agent)
| Entry | Amine Substrate | Reagent/Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Aniline | Formic acid | Neat | 60 | 30 | 98[1] |
| 2 | p-Toluidine | Formic acid | Neat | 60 | 20 | 98[1] |
| 3 | p-Anisidine | Formic acid | Neat | 60 | 25 | 96[1] |
| 4 | p-Chloroaniline | Formic acid | Neat | 60 | 40 | 95[1] |
| 5 | Benzylamine | Formic acid | Toluene | Reflux | 4-9 h | 98[2] |
| 6 | n-Octylamine | Formic acid/EDCI/Oxyma | DMF-H₂O | Room Temp | 3 h | >95[3] |
| 7 | Piperidine | Formic acid | Neat | 60 | 60 | 90[1] |
| 8 | Dibenzylamine | Formic acid | Neat | 60 | 90 | 85[1] |
Table 2: Formylation of Secondary Amines via Oxidative Coupling with Paraformaldehyde
| Entry | Amine Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-methyl-1-phenylmethanamine | AuPd–Fe₃O₄ | O₂ | Methanol | Room Temp | 18 | 84[4] |
| 2 | N-methyl-4-methyl-1-phenylmethanamine | AuPd–Fe₃O₄ | O₂ | Methanol | Room Temp | 18 | 82[4] |
| 3 | N-methyl-2,4-dimethyl-1-phenylmethanamine | AuPd–Fe₃O₄ | O₂ | Methanol | Room Temp | 18 | 85[4] |
| 4 | N-methylaniline | AuPd–Fe₃O₄ | O₂ | Methanol | Room Temp | 18 | 73[5] |
| 5 | Diphenylamine | AuPd–Fe₃O₄ | O₂ | Methanol | Room Temp | 18 | 65[5] |
Experimental Protocols
Protocol 1: In-Situ Formylation of an Amine via Thermal Decomposition of this compound
This protocol describes a plausible method for the N-formylation of a primary or secondary amine using this compound as a precursor to the formylating species through thermal decomposition.
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
Anhydrous Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the amine (10 mmol, 1 eq.).
-
Dissolve the amine in 40 mL of anhydrous toluene.
-
Add this compound (12 mmol, 1.2 eq.) to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring. The thermal decomposition of this compound will generate N-methylformamide and formaldehyde in situ.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting amine is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-formylated amine.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as formaldehyde is a volatile and toxic substance. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Protocol 2: N-Formyl-N-methylaminomethylation of a Nucleophile
This protocol outlines the generation of the N-acyliminium ion from this compound and its subsequent reaction with a suitable nucleophile, such as an electron-rich aromatic compound or an enolizable ketone.
Materials:
-
This compound
-
Nucleophile (e.g., Indole)
-
Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry 50 mL round-bottom flask under an inert atmosphere, add the nucleophile (5 mmol, 1 eq.) and dissolve it in 20 mL of anhydrous DCM.
-
Add this compound (6 mmol, 1.2 eq.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1 mmol, 0.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-formyl-N-methylaminomethylated product.
Safety Precautions: Lewis acids are corrosive and moisture-sensitive. Handle them under an inert atmosphere and with appropriate care. The reaction should be performed in a fume hood.
Mandatory Visualization
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. scispace.com [scispace.com]
- 3. Mild and convenient N-formylation protocol in water-containing solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Glycolaldehyde as a Bio‐Based C1 Building Block for Selective N‐Formylation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Hydroxymethyl-N-methylformamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving N-Hydroxymethyl-N-methylformamide (HMMF), a versatile reagent in organic synthesis. The protocols outlined below cover the synthesis of HMMF and its subsequent use in N-formyl-N-methylaminomethylation reactions, a key transformation in the synthesis of nitrogen-containing compounds.
Overview and Key Applications
This compound (HMMF) is a stable, solid reagent that serves as a convenient precursor for the highly reactive N-acyliminium ion.[1] Its primary utility lies in its ability to act as an N-formyl-N-methylaminomethylating agent, enabling the introduction of a protected aminomethyl group onto a variety of nucleophiles.[1] This functionality is particularly valuable in the synthesis of complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active molecules.[1]
HMMF is valued for its stability compared to handling gaseous formaldehyde and N-methylformamide separately. It is a thermally labile compound that, under acidic conditions, generates the electrophilic N-formyl-N-methyl-N-methyleneiminium ion in situ.[1] This transient intermediate readily reacts with a wide range of nucleophiles, including electron-rich aromatic and heteroaromatic systems.
Synthesis of this compound (HMMF)
The standard laboratory synthesis of HMMF involves the hydroxymethylation of N-methylformamide (NMF) with formaldehyde.[1] This reaction is typically performed in an aqueous or alcoholic medium.
Experimental Protocol: Synthesis of HMMF
This protocol is based on the established reaction between N-methylformamide and formaldehyde.[1][2]
Materials:
-
N-Methylformamide (NMF)
-
Formaldehyde (37% aqueous solution)
-
Ethanol (96%)
-
Beaker or round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (optional, for temperature control)
Procedure:
-
In a suitable beaker or round-bottom flask, combine N-methylformamide (1.0 mmol) and 96% ethanol (3-5 mL).
-
To this solution, add a molar excess of 37% aqueous formaldehyde (e.g., 5 mL).
-
Gently warm the mixture with stirring to ensure complete dissolution of the N-methylformamide.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. The product, HMMF, may begin to precipitate during this time.
-
Allow the mixture to stand at room temperature (20-25 °C) for 24 hours to ensure complete reaction and precipitation.
-
Collect the solid product by filtration.
-
To purify the product, recrystallize the solid from acetone or ethanol.
-
Dry the purified crystals under vacuum to obtain this compound.
Quantitative Data: Synthesis of HMMF
| Parameter | Value | Reference |
| Reactants | N-Methylformamide, Formaldehyde | [1][2] |
| Solvent | 96% Ethanol | [2] |
| Reaction Time | 1-2 hours stirring, 24 hours standing | [2] |
| Reaction Temperature | Room Temperature (20-25 °C) | [2] |
| Typical Yield | 40-60% | [2] |
Application: N-Formyl-N-methylaminomethylation of Indole
A primary application of HMMF is the N-formyl-N-methylaminomethylation of nucleophiles. Electron-rich heterocycles like indole are excellent substrates for this reaction. The reaction proceeds via the in-situ formation of the N-acyliminium ion, which then undergoes an electrophilic aromatic substitution with the indole.
Reaction Pathway: N-Formyl-N-methylaminomethylation of Indole
The reaction is initiated by the acid-catalyzed generation of the electrophilic N-acyliminium ion from HMMF. This is followed by the nucleophilic attack of the indole at the C3 position onto the iminium ion.
Experimental Protocol: N-Formyl-N-methylaminomethylation of Indole
This protocol describes a general procedure for the reaction of HMMF with indole.
Materials:
-
This compound (HMMF)
-
Indole
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Lewis acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃, or a protic acid like p-toluenesulfonic acid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard work-up and purification supplies (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add indole (1.0 mmol) and anhydrous dichloromethane.
-
Add this compound (1.1 mmol, 1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid catalyst (e.g., 10 mol%) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-((1H-indol-3-yl)methyl)-N-methylformamide.
Quantitative Data: N-Formyl-N-methylaminomethylation of Indole
| Parameter | Condition |
| Substrate | Indole |
| Reagent | This compound |
| Stoichiometry | 1.1 equivalents of HMMF |
| Catalyst | Acid catalyst (e.g., Lewis or Brønsted acid) |
| Solvent | Anhydrous aprotic solvent (e.g., DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | Varies (monitor by TLC) |
| Work-up | Aqueous basic quench |
| Purification | Silica gel chromatography |
Experimental Workflow and Logic
The overall experimental process can be visualized as a two-stage workflow: the preparation of the HMMF reagent, followed by its application in a key synthetic transformation.
Safety and Handling
-
N-Methylformamide (NMF): NMF is a suspected reproductive toxin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Use in a fume hood and wear appropriate PPE.
-
This compound (HMMF): As a derivative of NMF and formaldehyde, HMMF should be handled with care. It is a thermally labile solid and should be stored in a cool, dry place.
-
Acid Catalysts: Lewis and Brønsted acids are corrosive. Handle with care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.
References
N-Hydroxymethyl-N-methylformamide in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxymethyl-N-methylformamide (HMMF) is a versatile and efficient reagent in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds that form the core of many pharmaceutical agents. As a stable, solid carbinolamide, HMMF serves as a convenient precursor to a highly reactive N-acyliminium ion. This electrophilic intermediate is pivotal for the N-formyl-N-methylaminomethylation of a variety of nucleophiles, including electron-rich aromatic systems commonly found in active pharmaceutical ingredients (APIs).
This application note details the use of HMMF in the synthesis of a key pharmaceutical intermediate, 3-((methyl(formyl)amino)methyl)-1H-indole-5-carbonitrile. This compound is a crucial building block for the synthesis of triptan-class drugs, such as Naratriptan, which are used for the treatment of migraine headaches. The protocol described herein offers a practical and effective method for the aminomethylation of the indole nucleus, a ubiquitous scaffold in medicinal chemistry.
Principle of the Reaction
The synthetic utility of this compound lies in its ability to generate an N-acyliminium ion under acidic conditions. The hydroxyl group of HMMF is protonated by an acid catalyst, such as trifluoroacetic acid, and is subsequently eliminated as a water molecule. This generates a highly electrophilic N-formyl-N-methyl-N-methyleneiminium ion. This transient species then undergoes an electrophilic aromatic substitution reaction with an electron-rich aromatic substrate, such as 1H-indole-5-carbonitrile, at the nucleophilic C3 position of the indole ring. The reaction results in the formation of a new carbon-carbon bond and the introduction of the N-formyl-N-methylaminomethyl group onto the indole scaffold.
Key Applications
The primary application of this methodology is the synthesis of 3-aminomethylated indole derivatives, which are valuable intermediates in the pharmaceutical industry. The indole moiety is a privileged structure in drug discovery, and the ability to functionalize the C3 position with an aminomethyl group opens avenues for the synthesis of a wide range of biologically active molecules. Specifically, the synthesis of 3-((methyl(formyl)amino)methyl)-1H-indole-5-carbonitrile is a key step in the production of Naratriptan and other related triptans.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 3-((methyl(formyl)amino)methyl)-1H-indole-5-carbonitrile using this compound.
| Parameter | Value |
| Reactants | |
| 1H-Indole-5-carbonitrile | 1.0 equivalent |
| This compound | 1.2 equivalents |
| Trifluoroacetic acid | 1.2 equivalents |
| Solvent | Acetonitrile |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Product Yield | 85% |
| Product Purity | High (further purification by crystallization) |
Experimental Protocols
Synthesis of 3-((methyl(formyl)amino)methyl)-1H-indole-5-carbonitrile
Materials:
-
1H-Indole-5-carbonitrile
-
This compound
-
Trifluoroacetic acid
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)
-
Equipment for cooling (ice bath) and solvent removal (rotary evaporator)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-indole-5-carbonitrile (1.0 eq) in acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: To the cooled solution, add this compound (1.2 eq).
-
Acid Catalysis: Slowly add trifluoroacetic acid (1.2 eq) dropwise to the reaction mixture via the dropping funnel over a period of 15-20 minutes, ensuring the temperature remains at or below 5 °C.
-
Reaction Progression: After the addition of trifluoroacetic acid is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2 hours.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 3-((methyl(formyl)amino)methyl)-1H-indole-5-carbonitrile.
Visualizations
Signaling Pathway of the Reaction
Caption: Reaction mechanism for the synthesis of the pharmaceutical intermediate.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Application Notes and Protocols for One-Pot Synthesis Using N-Hydroxymethyl-N-methylformamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxymethyl-N-methylformamide (HMMF) is a versatile and convenient reagent in organic synthesis, primarily serving as a stable, solid surrogate for formaldehyde.[1] Its application in one-pot reactions offers significant advantages, including reduced reaction times, simplified purification processes, and improved safety by avoiding the handling of gaseous formaldehyde. This document provides detailed application notes and protocols for the one-pot synthesis of bioactive N-substituted 3-methylindole derivatives using HMMF, highlighting its utility in the synthesis of gramine analogs and other potentially therapeutic compounds.
Key Application: One-Pot Synthesis of N-Substituted 3-Methylindoles
A prominent application of this compound is in the Mannich-type reaction for the synthesis of N-substituted 3-methylindoles. This reaction is a one-pot, three-component condensation involving a 3-substituted indole, a secondary amine (such as piperidine or piperazine derivatives), and HMMF as the formaldehyde source. The resulting compounds are analogs of gramine, a natural indole alkaloid known for a wide range of biological activities.[2]
Reaction Principle
This compound, under thermal conditions, undergoes a retro-addition reaction to generate formaldehyde in situ.[1] This controlled release of formaldehyde allows for its efficient reaction with a secondary amine to form an Eschenmoser's salt-like intermediate. This electrophilic species then undergoes an electrophilic substitution reaction with the electron-rich indole at the C3 position, followed by N-alkylation to yield the final N-substituted 3-methylindole derivative.
Experimental Protocols
General Protocol for the One-Pot Synthesis of 1-[(4-Substituted-piperazin-1-yl)methyl]-3-methyl-1H-indoles
This protocol is adapted from established procedures using formaldehyde, with this compound serving as a safer and more convenient formaldehyde surrogate.
Materials:
-
3-Methylindole
-
This compound (HMMF)
-
Substituted piperazine (e.g., 1-phenylpiperazine, 1-(2-methoxyphenyl)piperazine, etc.)
-
Ethanol (Absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., toluene, ethyl acetate)
Procedure:
-
To a solution of 3-methylindole (2.2 mmol) in ethanol (20 mL) in a round-bottom flask, add the substituted piperazine derivative (2.2 mmol).
-
Add this compound (3.0 mmol) to the reaction mixture.
-
The reaction mixture is then refluxed for 4–6 hours.
-
Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., toluene:ethyl acetate 10:1).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The crude product may precipitate upon cooling or after placing the mixture in a freezer for 24 hours.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
If necessary, purify the product by column chromatography on silica gel using an appropriate solvent system.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Data Presentation
The synthesized N-substituted 3-methylindole derivatives have been evaluated for their cytotoxic activity against various human cancer cell lines. The following tables summarize the quantitative data (IC₅₀ values) from these studies.
Table 1: Cytotoxic Activity of 1-[(Substituted-1-piperidinyl)methyl)]-3-methyl-1H-indole Derivatives
| Compound | Substitution | MCF-7 IC₅₀ (µM) | HUVEC IC₅₀ (µM) | Selectivity Index (SI) |
| 1 | 4-Methylpiperidine | 27 | 85 | 3.15 |
| 2 | 4-Ethylpiperidine | 53 | 57 | 1.08 |
| 3 | 4-Propylpiperidine | 35 | 100 | 2.86 |
Table 2: Cytotoxic Activity of 1-[(4-(Substituted-1-piperazinyl)methyl)]-3-methyl-1H-indole Derivatives
| Compound | Substitution | MCF-7 IC₅₀ (µM) | HUVEC IC₅₀ (µM) | Selectivity Index (SI) |
| 9 | 4-Phenylpiperazine | 32 | 48 | 1.50 |
| 10 | 4-(2-Methoxyphenyl)piperazine | 31 | 71 | 2.29 |
Visualization of Workflow and Biological Pathways
Experimental Workflow
The following diagram illustrates the one-pot synthesis workflow for N-substituted 3-methylindoles using this compound.
References
Application Notes and Protocols for the Scalable Synthesis of Heterocycles Using N-Hydroxymethyl-N-methylformamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scalable synthesis of various key heterocyclic scaffolds, including imidazoles, pyrimidines, 1,3,5-triazines, and tetrahydroisoquinolines. The protocols are designed to utilize N-Hydroxymethyl-N-methylformamide (HMMF) as a safe and convenient in-situ source of formaldehyde and formylating species, addressing the handling challenges associated with gaseous formaldehyde.
Introduction to this compound in Heterocycle Synthesis
This compound (HMMF) is a stable, solid reagent that serves as a versatile C1 building block in the synthesis of a wide array of nitrogen-containing heterocycles. Its primary utility stems from its thermal lability, decomposing to generate formaldehyde and N-methylformamide, which can act as a formylating agent.[1] This in-situ generation of reactive species offers significant advantages in large-scale synthesis by circumventing the need to handle highly reactive and hazardous gaseous formaldehyde.
The reactivity of HMMF can be leveraged in several classical and modern synthetic methodologies for constructing heterocyclic cores that are prevalent in pharmaceuticals, agrochemicals, and materials science. This document outlines scalable protocols for the synthesis of imidazoles, pyrimidines, 1,3,5-triazines, and tetrahydroisoquinolines (via the Pictet-Spengler reaction), where HMMF can be effectively employed as a formaldehyde or formylating agent precursor.
General Considerations for Using HMMF
When substituting conventional formaldehyde or formamide sources with HMMF, the following points should be considered:
-
Stoichiometry: HMMF releases one equivalent of formaldehyde upon decomposition. Therefore, it should be used in a 1:1 molar ratio to the desired amount of formaldehyde.
-
Reaction Conditions: The thermal decomposition of HMMF may require adjusting the reaction temperature. The optimal temperature for the in-situ generation of the reactive species should be determined for each specific transformation.
-
Solvent: The choice of solvent should be compatible with the starting materials, the intermediate species, and the final products.
Synthesis of Imidazoles
The imidazole scaffold is a fundamental component of many biologically active molecules. The classical Debus synthesis involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. In this scalable protocol, glyoxal and ammonia are reacted with HMMF as the formaldehyde source.[1][2]
Experimental Protocol: Scalable One-Pot Synthesis of Imidazole
A detailed protocol for a scalable one-pot synthesis of imidazole is provided below. This method has been shown to produce high-purity imidazole in good yields.[3]
Materials:
-
Glyoxal (40% w/w aqueous solution)
-
Ammonia (25% w/w aqueous solution)
-
This compound (HMMF)
-
Suitable reaction vessel with overhead stirring, temperature control, and a distillation setup.
Procedure:
-
To a reaction vessel, add 4.0 molar equivalents of 25% aqueous ammonia.
-
With constant stirring, add 1.0 molar equivalent of 40% glyoxal and 1.125 molar equivalents of this compound (HMMF) dropwise through separate addition funnels over a period of 1 hour, while maintaining the reaction temperature between 70-90°C.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2 hours.
-
Remove unreacted components by distillation at 130°C under a pressure of 20 torr.
-
The crude imidazole residue is then purified by vacuum distillation at 210°C and 5 torr to yield the final product.
Quantitative Data for Imidazole Synthesis
| Parameter | Value | Reference |
| Molar Ratio (Glyoxal:Ammonia:HMMF) | 1 : 4 : 1.125 | [3] |
| Temperature | 70-90°C | [3] |
| Reaction Time | 3 hours | [3] |
| Purity of Product | >99% | [3] |
Workflow for Imidazole Synthesis
Caption: Workflow for the scalable one-pot synthesis of imidazole.
Synthesis of Pyrimidines
Pyrimidines are another class of essential heterocycles in medicinal chemistry. Their synthesis often involves the condensation of a C-C-C fragment with a N-C-N component. Formamide is a common source for the N-C-N fragment. The following protocol outlines a multi-step synthesis of formyl pyrimidine where HMMF can be used as a stable equivalent for paraformaldehyde.[4]
Experimental Protocol: Synthesis of Formyl Pyrimidine
This protocol is adapted from a patented synthetic method.[4]
Step 1: Synthesis of 3-Formamido propionitrile
-
In a suitable reactor, combine formamide and acrylonitrile in the presence of a catalytic amount of a suitable base (e.g., sodium methoxide).
-
The reaction is typically carried out at a controlled temperature to manage the exothermic Michael addition.
-
After the reaction is complete, the catalyst is neutralized, and the product, 3-formamido propionitrile, is isolated.
Step 2: Synthesis of N-(2-cyanovinyl)-formamide
-
The 3-formamido propionitrile from Step 1 is reacted with this compound (as a paraformaldehyde equivalent) in a solvent such as benzene, in the presence of a catalyst (e.g., a Lewis acid).
-
The mixture is heated to drive the condensation reaction.
-
Upon completion, the product, N-(2-cyanovinyl)-formamide, is isolated after appropriate work-up.
Step 3: Synthesis of Formyl Pyrimidine
-
N-(2-cyanovinyl)-formamide is reacted with free acetamidine in a lower aliphatic alcohol solvent.
-
The mixture is heated to facilitate the condensation and cyclization.
-
An oxidation step, for example, using a suitable catalyst in the presence of air, leads to the aromatization of the pyrimidine ring.
-
The final product, formyl pyrimidine, is isolated and purified.
Quantitative Data for Formyl Pyrimidine Synthesis
| Step | Key Reagents | Solvent | Catalyst | Key Condition |
| 1 | Formamide, Acrylonitrile | Acrylonitrile | Base (e.g., NaOMe) | Controlled Temperature |
| 2 | 3-Formamido propionitrile, HMMF | Benzene | Lewis Acid | Heating |
| 3 | N-(2-cyanovinyl)-formamide, Acetamidine | Lower Aliphatic Alcohol | Oxidation Catalyst | Heating, Aeration |
Reaction Pathway for Formyl Pyrimidine Synthesis
Caption: Multi-step synthesis of formyl pyrimidine.
Synthesis of 1,3,5-Triazines
1,3,5-Triazines are synthesized through the cyclotrimerization of nitriles or the reaction of amines with a C1 source. HMMF can serve as a convenient formaldehyde equivalent in the synthesis of hexahydro-1,3,5-triazines.
Experimental Protocol: Scalable Synthesis of 1,3,5-Tris(carboxy)-hexahydro-s-triazines
This protocol is based on a patented industrial process.[5]
Materials:
-
Aqueous Ammonia (e.g., 29%)
-
This compound (HMMF)
-
Chloroformate (e.g., n-propyl chloroformate)
-
Aqueous sodium hydroxide
-
Organic solvent for extraction (e.g., methylene chloride)
Procedure:
-
In a reaction vessel, combine aqueous ammonia and HMMF at a controlled temperature (e.g., 0°C) to form the hexahydrotriazine intermediate in solution.
-
To this solution, add a solution of sodium hydroxide.
-
Slowly add the desired chloroformate (e.g., 82 parts of n-propyl chloroformate for a specific scale) to the reaction mixture while maintaining the temperature.
-
After the reaction is complete, the organic product is extracted with a suitable solvent.
-
The organic layer is washed, dried, and concentrated to yield the 1,3,5-tris(carboxy)-hexahydro-s-triazine product.
Quantitative Data for 1,3,5-Triazine Synthesis
| Reactant | Molar/Part Ratio (Example) | Reference |
| 29% Aqueous Ammonia | 65 parts | [5] |
| 44% Formalin (HMMF equivalent) | 50 parts | [5] |
| n-Propyl Chloroformate | 82 parts | [5] |
| Product Yield | 40 parts (viscous oil) | [5] |
Logical Flow for 1,3,5-Triazine Synthesis
Caption: Synthesis of 1,3,5-tris(carboxy)-hexahydro-s-triazines.
Synthesis of Tetrahydroisoquinolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for constructing the tetrahydroisoquinoline core, which is present in numerous alkaloids and pharmacologically active compounds. The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. HMMF is an excellent formaldehyde source for this transformation, avoiding the use of aqueous formaldehyde which can be detrimental in the presence of water-sensitive Lewis acids.[6]
Experimental Protocol: Scalable Pictet-Spengler Reaction
This generalized protocol is based on the principles of scalable Pictet-Spengler reactions where an in-situ source of formaldehyde is advantageous.[6]
Materials:
-
β-Arylethylamine
-
This compound (HMMF)
-
Lewis acid (e.g., BF₃·OEt₂) or a strong protic acid (e.g., trifluoroacetic acid)
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the β-arylethylamine in the anhydrous solvent.
-
Add the Lewis acid or protic acid to the solution.
-
Add this compound (HMMF) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at a suitable temperature (ranging from room temperature to reflux, depending on the substrate and catalyst) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction by adding a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product can be purified by crystallization or column chromatography.
Quantitative Data for a Representative Pictet-Spengler Reaction
The following data is for the synthesis of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, a representative example.[6]
| Reactant/Reagent | Molar Ratio |
| β,β-Dimethyl-β-phenylethylamine | 1.0 |
| Paraformaldehyde (HMMF equivalent) | 1.2 |
| BF₃·OEt₂ | 1.2 |
| Solvent | Dichloromethane |
| Reaction Time | 16 hours |
| Temperature | Room Temperature |
| Yield | 86% |
Signaling Pathway of the Pictet-Spengler Reaction
Caption: Pictet-Spengler reaction mechanism.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. CN111253320A - Synthetic method of formyl pyrimidine - Google Patents [patents.google.com]
- 5. US3108101A - Process for-the synthesis of triazines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to control the decomposition of N-Hydroxymethyl-N-methylformamide during a reaction.
Welcome to the technical support center for N-Hydroxymethyl-N-methylformamide (HMMF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the decomposition of HMMF during chemical reactions.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the stability of HMMF in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound (HMMF)?
A1: The primary decomposition of HMMF is a retro-synthesis reaction, yielding N-methylformamide (NMF) and formaldehyde.[1] This process is thermally driven and represents the main pathway of degradation.
Q2: What are the main factors that promote the decomposition of HMMF?
A2: The key factors influencing HMMF stability are:
-
Temperature: HMMF is a thermally labile compound, and elevated temperatures will shift the equilibrium towards its precursors, N-methylformamide and formaldehyde.[1]
-
pH: While detailed studies on HMMF are limited, related N-(hydroxymethyl) compounds have shown instability under alkaline conditions.[2] Conversely, acidic conditions can lead to the formation of a highly reactive N-acyliminium ion.[1]
-
Reaction Time: Prolonged reaction times at elevated temperatures can lead to increased decomposition.
Q3: Can HMMF act as a source of other reactive species besides formaldehyde?
A3: Yes, under acidic conditions, the hydroxyl group of HMMF can be protonated and eliminated as water. This generates a highly electrophilic N-formyl-N-methyl-N-methyleneiminium ion (an N-acyliminium ion), which can then react with various nucleophiles.[1]
Troubleshooting Common Problems
Problem 1: My reaction is yielding significant amounts of N-methylformamide (NMF) as a byproduct.
-
Cause: This is a direct indicator of HMMF decomposition. The most likely cause is excessive temperature during your reaction.
-
Solution:
-
Lower the reaction temperature: If your protocol allows, reduce the temperature to the minimum required for the desired reaction to proceed.
-
Minimize reaction time: Use in-process controls (e.g., TLC, LC-MS) to monitor the reaction progress and stop it as soon as the starting material is consumed, avoiding prolonged heating.
-
Consider a different heating method: Microwave-assisted synthesis might offer more rapid and efficient heating, potentially reducing the overall time the compound is exposed to high temperatures.[1]
-
Problem 2: I am observing unexpected side products, and my yield of the desired product is low.
-
Cause: If your reaction is run under acidic conditions, HMMF may be forming a reactive N-acyliminium ion, which can lead to various side reactions with nucleophiles present in your reaction mixture.[1] The release of formaldehyde can also lead to undesired secondary reactions.
-
Solution:
-
pH control: If possible, run the reaction under neutral or mildly acidic conditions to suppress the formation of the N-acyliminium ion. Buffer your reaction mixture if necessary.
-
Scrutinize your reaction components: Identify any potential nucleophiles that could be reacting with the N-acyliminium ion or formaldehyde and consider if they can be protected or if alternative reagents can be used.
-
Problem 3: The decomposition of HMMF seems to be inconsistent between batches.
-
Cause: Inconsistencies can arise from variations in the purity of HMMF, the presence of trace metal impurities which can catalyze decomposition, or slight variations in reaction setup and temperature control.
-
Solution:
-
Ensure purity of HMMF: Use freshly prepared or properly stored HMMF. Older batches may have already started to decompose.
-
Use of chelating agents: Consider the addition of a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester metal ions that may catalyze decomposition. This is a strategy used to stabilize other thermally sensitive compounds.
-
Precise temperature control: Utilize a well-calibrated and stable heating system (e.g., an oil bath with a digital controller) to ensure consistent temperature across experiments.
-
Data Presentation
The following tables summarize key information regarding the stability of HMMF and related compounds.
Table 1: Factors Influencing HMMF Decomposition
| Parameter | Condition | Effect on HMMF Stability | Reference |
| Temperature | Elevated | Decreases stability, promotes decomposition to NMF and formaldehyde. | [1] |
| pH | Acidic | Can lead to the formation of a reactive N-acyliminium ion. | [1] |
| pH | Alkaline | May decrease stability (inferred from similar compounds). | [2] |
| Reaction Time | Prolonged | Increases the extent of decomposition, especially at elevated temperatures. | [1] |
Table 2: Stability of Related N-Hydroxymethyl Compounds
| Compound | Stability Note | Reference |
| N-(Hydroxymethyl)-N-methylbenzamide | Less stable than N-(hydroxymethyl)-benzamide under alkaline conditions and can degrade to produce formaldehyde. | [2] |
| N-(Hydroxymethyl)benzamide | Relatively stable; substitution on the phenyl ring does not significantly affect stability. | [2] |
| N-Hydroxymethylated Peptides | Showed complete stability in physiological buffer (pH 7.4, 37°C) and provided higher enzymatic stability. | [3] |
| N-Boc-α-amino aldehydes | Attachment of an N-hydroxymethyl group greatly enhanced the configurational stability. | [4] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving HMMF with Minimized Decomposition
This protocol provides a general framework for conducting a reaction with HMMF where its stability is a concern.
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Reagent Preparation:
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Use freshly prepared or high-purity this compound.
-
Ensure all other reagents and solvents are dry and of high purity.
-
-
Reaction Setup:
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Set up the reaction in a clean, dry flask equipped with a magnetic stirrer, a temperature probe, and an inert atmosphere (e.g., nitrogen or argon).
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Use a reliable heating mantle or oil bath with a digital temperature controller for precise temperature management.
-
-
Reaction Execution:
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Dissolve the other reaction components in the chosen solvent and bring the mixture to the desired reaction temperature.
-
Add HMMF to the reaction mixture, preferably portion-wise or via a syringe pump over a short period to maintain a low instantaneous concentration.
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If precise temperature control is critical, consider using a continuous flow reactor setup which allows for excellent control over both temperature and residence time.[1]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the endpoint accurately.
-
As soon as the reaction is complete, cool the mixture promptly to quench the reaction and prevent further decomposition of any remaining HMMF.
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Proceed with the work-up and purification steps as quickly as possible. Avoid prolonged exposure to high temperatures during solvent evaporation.
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Visualizations
Diagram 1: HMMF Decomposition and Control Workflow
References
- 1. This compound | 20546-32-1 | Benchchem [benchchem.com]
- 2. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Optimizing reaction temperature for N-Hydroxymethyl-N-methylformamide stability.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction temperature for the stability of N-Hydroxymethyl-N-methylformamide (HMMF).
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Cause: The reaction temperature may be too high, leading to the decomposition of the product. HMMF is a thermally labile compound that can revert to its precursors, N-methylformamide (NMF) and formaldehyde, at elevated temperatures.[1][2]
Suggested Solution:
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Optimize Reaction Temperature: Systematically evaluate a range of lower temperatures to find the optimal point where the rate of formation is favorable, and the rate of decomposition is minimized.
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Monitor Reaction Progress: Utilize analytical techniques such as NMR or HPLC to monitor the concentration of HMMF over time at different temperatures. This will help identify the temperature at which the maximum concentration is achieved before significant decomposition occurs.
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Control Reaction Time: Extended reaction times, even at moderate temperatures, can lead to product degradation. Time-course studies are recommended to determine the optimal reaction duration.
Issue 2: Presence of Impurities, Specifically N-methylformamide and Formaldehyde
Possible Cause: The presence of N-methylformamide and formaldehyde as significant impurities is a strong indicator of HMMF decomposition.[1] This is the primary thermal degradation pathway for HMMF.
Suggested Solution:
-
Lower the Reaction Temperature: Immediately reduce the reaction temperature. The equilibrium of the formation reaction is reversible, and lower temperatures will favor the formation of HMMF.[1]
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Purification at Low Temperatures: If the impurities are formed during workup and purification, ensure that all steps are carried out at reduced temperatures.
-
pH Control: The stability of carbinolamides like HMMF can be pH-dependent. The decomposition pathway can be influenced by the pH of the reaction mixture. Consider buffering the reaction to maintain a stable pH.
Issue 3: Inconsistent Reaction Outcomes
Possible Cause: Inconsistent temperature control or "hot spots" within the reactor can lead to variable rates of HMMF decomposition, resulting in inconsistent yields and purity.
Suggested Solution:
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Ensure Uniform Heating: Use a well-stirred reaction vessel and a reliable heating mantle or oil bath to ensure even temperature distribution.
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Calibrate Temperature Probes: Regularly calibrate temperature monitoring equipment to ensure accurate readings.
-
Scale-Up Considerations: Be aware that heat transfer characteristics change upon scaling up a reaction. A temperature profile that is optimal in a small-scale reaction may need to be re-optimized for a larger batch.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: this compound is a carbinolamide and is known to be thermally unstable.[1] Its primary decomposition pathway is a retro-reaction of its synthesis, where it cleaves the N-CH₂OH bond to yield N-methylformamide and formaldehyde.[1]
Q2: How does temperature affect the stability of HMMF?
A2: Temperature is a critical factor influencing the stability of HMMF. As the temperature increases, the equilibrium of its formation reaction shifts towards the starting materials, leading to its decomposition into N-methylformamide and formaldehyde.[1] Therefore, controlling the temperature is crucial for maximizing the yield and purity of HMMF.
Q3: What are the recommended storage conditions for this compound?
A3: While specific storage recommendations for HMMF are not detailed in the provided search results, general principles for thermally labile compounds suggest storing it at low temperatures (e.g., refrigerated) in a tightly sealed container to minimize degradation. For related compounds like N-methylformamide, storage in a cool, dry, well-ventilated area away from incompatible materials is recommended.[3][4]
Q4: Can catalysts be used to improve the stability of HMMF?
A4: The choice of catalyst is a key variable in the synthesis of HMMF.[1] While a catalyst can improve the rate of formation, its effect on the stability of the product at different temperatures should be considered. Some catalysts may also promote decomposition at elevated temperatures. Therefore, catalyst screening and optimization in conjunction with temperature studies are recommended.
Data Presentation
Table 1: Qualitative Effect of Temperature on HMMF Stability
| Temperature Range | Expected HMMF Stability | Predominant Species |
| Low (e.g., 0-10 °C) | Higher Stability | This compound |
| Ambient (e.g., 20-30 °C) | Moderate Stability | This compound with potential for slow decomposition |
| Elevated (e.g., > 40 °C) | Low Stability / Significant Decomposition | N-methylformamide and Formaldehyde |
Experimental Protocols
Protocol 1: Determination of Optimal Reaction Temperature for HMMF Synthesis
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Reaction Setup: In a series of parallel reactors, combine N-methylformamide and formaldehyde in the desired solvent and at the appropriate molar ratio. Include any catalyst that is part of the synthetic route.
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Temperature Gradient: Set each reactor to a different, constant temperature (e.g., 10°C, 20°C, 30°C, 40°C, 50°C).
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Time-Course Sampling: At regular intervals (e.g., 30, 60, 90, 120 minutes), withdraw a small aliquot from each reactor.
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Quenching: Immediately quench the reaction in the aliquot by cooling it in an ice bath and/or adding a suitable quenching agent to prevent further reaction or decomposition.
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Analysis: Analyze each sample by a suitable analytical method (e.g., ¹H NMR, LC-MS) to determine the concentration of HMMF, N-methylformamide, and formaldehyde.
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Data Evaluation: Plot the concentration of HMMF versus time for each temperature. The optimal temperature is the one that provides the highest yield of HMMF in a reasonable timeframe with minimal formation of degradation products.
Mandatory Visualizations
References
Side reactions and byproduct formation with N-Hydroxymethyl-N-methylformamide.
Welcome to the technical support center for N-Hydroxymethyl-N-methylformamide (HMMF). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and byproduct formation during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HMMF) and what is its primary reactivity?
This compound (HMMF) is a carbinolamide, a molecule containing a hydroxyl group attached to the carbon adjacent to an amide nitrogen.[1] Its primary utility in organic synthesis stems from its ability to act as a stable precursor to a highly reactive N-acyliminium ion.[1] Under acidic conditions, the hydroxyl group can be eliminated as water, generating this potent electrophile, which is valuable for forming new carbon-carbon and carbon-heteroatom bonds.[1]
Q2: What are the main decomposition products of HMMF?
HMMF is known to be thermally labile (unstable when heated).[1][2] Its primary decomposition pathway is a reversible retro-reaction that breaks it down into its precursors: N-methylformamide (NMF) and formaldehyde .[1][2] This instability is a critical factor to consider during its handling, storage, and use in reactions.
Q3: My reaction yield is low. What are the common causes of HMMF degradation?
Low yields are often attributable to the decomposition of HMMF. The key factors influencing its stability are:
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Temperature: As a thermally unstable compound, elevated temperatures will shift the equilibrium towards the starting materials, N-methylformamide and formaldehyde.[1]
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pH: The decomposition of HMMF can be catalyzed by both acids and bases.[1] In alkaline solutions, HMMF can undergo facile hydrolysis.[2] Extreme pH conditions can accelerate its breakdown.
Q4: How can I minimize the formation of N-methylformamide and formaldehyde?
To maximize the efficacy of HMMF and prevent byproduct formation, consider the following:
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Temperature Control: Maintain the lowest effective temperature for your reaction to minimize thermal decomposition.
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pH Management: Carefully control the pH of the reaction medium. While acid catalysis is often required to generate the active N-acyliminium ion, using the minimum necessary amount of acid is crucial.[1] Avoid strongly basic conditions, which can also catalyze decomposition.[1][2]
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Reaction Time: Shorter reaction times, where possible, can limit the exposure of HMMF to degradative conditions. Techniques like microwave-assisted synthesis may reduce reaction times significantly compared to conventional heating.[1]
Q5: What are the potential side reactions when using HMMF under acidic conditions?
The primary goal of using acid is to generate the electrophilic N-acyliminium ion. However, potential side reactions include:
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Uncontrolled Electrophilic Attack: The highly reactive N-acyliminium ion can react with any available nucleophile in the reaction mixture, not just the intended target. This can lead to a mixture of products.
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Polymerization: Formaldehyde, a decomposition product, can polymerize under acidic conditions to form paraformaldehyde.
Q6: How should I store HMMF and its solutions?
Given its thermal instability, HMMF should be stored in a cool, dry place. For solutions, a 25% aqueous solution of the related compound N-hydroxymethylformamide has been shown to be stable for at least one week at room temperature, suggesting that aqueous solutions of HMMF may have limited stability.[2] It is recommended to prepare solutions fresh or to verify the purity of older solutions before use.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with HMMF.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | Degradation of HMMF: The reagent may have decomposed before or during the reaction. | 1. Verify Reagent Quality: Use a fresh batch of HMMF or test for the presence of NMF and formaldehyde in your stock. 2. Optimize Temperature: Run the reaction at a lower temperature. 3. Control pH: Titrate the amount of acid catalyst used to find the optimal balance between activating HMMF and causing decomposition. |
| Formation of Unexpected Byproducts | Presence of N-methylformamide (NMF): NMF from HMMF decomposition can sometimes participate in side reactions.[1] Presence of Formaldehyde: Released formaldehyde can react with other components in the mixture.[1] Reaction of N-acyliminium Ion with Other Nucleophiles: The intermediate may react with solvents or other additives. | 1. Minimize Decomposition: Follow the steps outlined above to keep HMMF stable. 2. Choose an Inert Solvent: Ensure the solvent is not nucleophilic enough to compete with your substrate. 3. Purification: Employ robust purification techniques like column chromatography to separate the desired product from polar byproducts like NMF. |
| Inconsistent Results Between Batches | Variability in HMMF Quality: The purity of the HMMF may differ between batches due to decomposition during storage. Inconsistent Reaction Conditions: Small variations in temperature, addition rate of reagents, or moisture content can affect the outcome. | 1. Standardize Reagent Quality: Always use HMMF from a reliable source and consider quantifying its purity (e.g., via NMR) before use. 2. Maintain Strict Protocol Adherence: Ensure precise control over all reaction parameters, including temperature, stirring speed, and atmospheric conditions (e.g., using an inert atmosphere if substrates are sensitive). |
Data Summary
The following table summarizes the key side reactions and the conditions that promote them.
| Byproduct / Side Reaction | Precursor(s) | Promoting Conditions | Mitigation Strategy |
| N-Methylformamide (NMF) | HMMF | High Temperature, Acidic or Basic pH[1] | Maintain low reaction temperature; use minimal effective catalyst concentration. |
| Formaldehyde | HMMF | High Temperature, Acidic or Basic pH[1] | Maintain low reaction temperature; use minimal effective catalyst concentration. |
| Products from N-acyliminium Ion | HMMF, Acid | Presence of unintended nucleophiles (e.g., solvent, impurities) | Use non-nucleophilic solvents; ensure purity of all starting materials. |
| Hydrolysis Products | HMMF, Water | Alkaline (basic) conditions[2] | Maintain neutral or acidic pH; avoid excess water in the reaction. |
Experimental Protocols & Visualizations
Key Reaction Pathways
The following diagrams illustrate the central reaction pathways of HMMF.
References
Technical Support Center: Purification of Products from N-Hydroxymethyl-N-methylformamide Syntheses
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification strategies for products synthesized using N-Hydroxymethyl-N-methylformamide (HMMF). The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and comparative data to assist in overcoming common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HMMF) and what are its primary applications in synthesis?
This compound (HMMF) is a thermally labile carbinolamide. Its primary utility in organic synthesis stems from its function as a C1 electrophile source and as a precursor to a highly reactive N-acyliminium ion.[1] It is often generated in situ from N-methylformamide and formaldehyde.[1] HMMF is commonly used in aminomethylation and hydroxymethylation reactions, as well as in the synthesis of various nitrogen-containing heterocyclic compounds.[1]
Q2: What are the most common impurities to expect in a reaction mixture where HMMF is used?
Given that HMMF is often in equilibrium with its precursors, the most common impurities are unreacted starting materials, including N-methylformamide and formaldehyde.[1][2] Due to the high reactivity of the generated N-acyliminium ion, side reactions can lead to the formation of byproducts. Depending on the specific reaction, these can include over-alkylated products, oligomers, or products from reactions with the solvent or other nucleophiles present in the reaction mixture.
Q3: What are the main challenges when purifying products synthesized with HMMF?
Products derived from HMMF-mediated reactions are often polar, nitrogen-containing compounds. This can lead to several purification challenges:
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High Polarity: The products may have high solubility in polar solvents, making extraction from aqueous media difficult and often leading to streaking on normal-phase silica gel chromatography.
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N-Methylformamide (NMF) Removal: NMF is a polar, high-boiling point solvent that can be challenging to remove completely. Standard evaporation techniques are often insufficient.
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Product Stability: The synthesized products, particularly if they are amides, can be susceptible to hydrolysis under acidic or basic conditions, which might be employed during work-up and purification.
Q4: How do I choose the most suitable purification technique for my product?
The choice of purification technique depends on the physical state (solid or liquid), polarity, and stability of your target compound, as well as the nature of the impurities.
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For solid products: Recrystallization is often the most effective method for achieving high purity, especially if a suitable solvent system can be identified.[3][4]
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For liquid or highly polar products: Column chromatography is generally the method of choice. Depending on the product's polarity, either normal-phase or reverse-phase chromatography may be more appropriate.
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For initial work-up: Liquid-liquid extraction is a crucial first step to remove the bulk of water-soluble impurities like N-methylformamide and salts.
Purification Strategy Selection
The following diagram provides a decision-making framework to help you select the most appropriate purification strategy for your compound.
Caption: Decision tree for selecting a purification strategy.
Table 1: Comparison of Common Purification Techniques
| Technique | Pros | Cons | Best Suited For |
| Recrystallization | High purity achievable, scalable, cost-effective. | Only for solids, requires finding a suitable solvent, potential for product loss in mother liquor. | Crystalline solid products with thermally stable properties. |
| Column Chromatography | Applicable to liquids and solids, can separate complex mixtures, adaptable (normal/reverse phase). | Can be time-consuming, requires significant solvent volumes, potential for product decomposition on silica. | Liquid products, polar compounds, and complex mixtures not separable by other means. |
| Liquid-Liquid Extraction | Excellent for initial work-up, removes bulk impurities, fast. | Can form emulsions, may not provide high purity on its own, requires immiscible solvents. | Initial removal of water-soluble impurities (e.g., NMF, salts) from the crude reaction mixture. |
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | Too much solvent was added; the product is too soluble in the chosen solvent; supersaturation has not been achieved. | 1. Evaporate some of the solvent. 2. Add a less polar anti-solvent dropwise until turbidity persists. 3. Scratch the inside of the flask with a glass rod at the liquid-air interface. 4. Add a seed crystal of the pure product. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product; the solution is cooling too quickly; impurities are preventing crystallization. | 1. Re-heat the solution and add more solvent. 2. Allow the solution to cool more slowly. 3. Try a different solvent system with a lower boiling point. |
| Low recovery of purified product. | The product has significant solubility in the cold solvent; premature crystallization during hot filtration. | 1. Cool the crystallization mixture in an ice bath to minimize solubility. 2. Minimize the volume of cold solvent used for washing the crystals. 3. For hot filtration, use a pre-heated funnel and flask. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product streaks or does not move from the baseline (low Rf). | The eluent is not polar enough; the product is highly polar and interacting strongly with the silica gel. | 1. Gradually increase the polarity of the eluent. For highly polar compounds, a small percentage of methanol or ammonium hydroxide in dichloromethane can be effective.[5] 2. Consider using reverse-phase chromatography. 3. Deactivate the silica gel with triethylamine if your compound is basic. |
| Poor separation of product and impurities. | The eluent is too polar; the column was not packed properly; the sample was loaded in too large a volume of solvent. | 1. Use a less polar eluent to achieve a target Rf of 0.2-0.3 for your product on TLC. 2. Ensure the column is packed uniformly without air bubbles. 3. Dissolve the sample in the minimum amount of solvent for loading. |
| Product elutes with the solvent front. | The eluent is too polar. | 1. Start with a much less polar solvent system. |
Liquid-Liquid Extraction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of an emulsion. | Vigorous shaking; high concentration of solutes; presence of surfactants. | 1. Gently swirl or invert the separatory funnel instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution). 3. Allow the mixture to stand for a longer period. 4. Filter the mixture through a pad of Celite. |
| Poor recovery of product in the organic layer. | The product has significant water solubility; incorrect pH of the aqueous layer for acidic or basic products. | 1. Perform multiple extractions with smaller volumes of organic solvent. 2. Saturate the aqueous layer with NaCl to decrease the solubility of the organic product. 3. Adjust the pH of the aqueous layer to ensure the product is in its neutral form. |
| Difficulty in identifying the aqueous and organic layers. | The densities of the two layers are similar. | Add a few drops of water to the separatory funnel; the layer that the drops mix with is the aqueous layer. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Solid Product
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Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a potential recrystallization solvent. If the solid dissolves immediately at room temperature, the solvent is too polar. If the solid is insoluble at room temperature, heat the test tube. If the solid dissolves when hot but reappears upon cooling, you have found a suitable solvent. Common solvents for polar amides include ethanol, acetone, and acetonitrile.[3][4]
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Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
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Decolorization (Optional): If the solution is colored due to impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography for a Polar Product
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Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. For polar, nitrogen-containing compounds, start with a mixture of ethyl acetate and hexanes. If the compound does not move, gradually increase the polarity by adding methanol to a dichloromethane or ethyl acetate solution. A common starting point for polar compounds is 5% methanol in dichloromethane.[6] Aim for an Rf value of 0.2-0.3 for your target compound.
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Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column.
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Elution: Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Liquid-Liquid Extraction for Work-up and Removal of N-Methylformamide
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Quenching: Quench the reaction mixture by pouring it into a separatory funnel containing water. The volume of water should be at least 5-10 times the volume of NMF used in the reaction.
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Extraction: Extract the aqueous mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). Repeat the extraction 3-5 times to ensure complete recovery of the product.
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Washing: Combine the organic layers and wash them sequentially with:
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Water (2-3 times) to remove the majority of the NMF.
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A 5% aqueous solution of LiCl (optional, but can be effective for removing residual NMF).
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Brine (saturated aqueous NaCl) to remove dissolved water from the organic layer.
-
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Quantitative Data Summary
The following table provides a compilation of reported yields for the purification of compounds synthesized via reactions analogous to those using HMMF. Note that direct comparative studies are rare, and yields are highly substrate-dependent.
Table 2: Illustrative Purification Yields for Relevant Compound Classes
| Compound Class | Purification Method | Typical Isolated Yield | Reference |
| Mannich Bases | Recrystallization (from Ethanol) | 71-91% | [7] |
| Tetrahydroisoquinolines | Column Chromatography | 40-70% | [8][9] |
| N-Aryl Amides | Solid Phase Workup (no chromatography) | >90% | [10][11] |
| Fused N,S-Heterocycles | Column Chromatography | 63-90% | [12] |
| Tetrahydro-β-carbolines | Acid-Base Extraction & Salt Precipitation | Quantitative | [13] |
Reaction Pathways and Experimental Workflows
Caption: Formation and reactivity of HMMF.
Caption: A typical workflow for product purification.
Caption: A logical approach to troubleshooting purification problems.
References
- 1. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. columbia.edu [columbia.edu]
- 3. researchgate.net [researchgate.net]
- 4. 503 | University of Cape Town [science.uct.ac.za]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 7. Efficient synthesis and antimicrobial evaluation of some Mannich bases from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. pubs.acs.org [pubs.acs.org]
Preventing polymerization in reactions involving N-Hydroxymethyl-N-methylformamide.
Welcome to the technical support center for N-Hydroxymethyl-N-methylformamide (HMMF). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent polymerization issues during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HMMF) and what is its primary application?
This compound (HMMF), a carbinolamide, is a versatile reagent in organic synthesis. Its main utility stems from its ability to act as a stable precursor to highly reactive N-acyliminium ions, which are potent electrophiles. Under acidic conditions, HMMF generates an N-formyl-N-methyl-N-methyleneiminium ion, making it an effective N-formyl-N-methylaminomethylating agent for creating new carbon-carbon and carbon-heteroatom bonds.
Q2: My reaction involving HMMF has turned into a viscous gel or solid. What is happening?
The formation of a gel or solid is a clear indication of unintended polymerization. This occurs due to the inherent instability of HMMF, which can lead to the formation of polymeric side products through two primary mechanisms: decomposition into formaldehyde or acid-catalyzed self-reaction.
Q3: What are the main chemical pathways that lead to HMMF polymerization?
There are two principal pathways that can result in the polymerization of HMMF:
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Thermal Decomposition: HMMF is thermally labile and can undergo a retro-synthesis reaction, decomposing into N-methylformamide and formaldehyde. Formaldehyde is highly prone to polymerization, especially in concentrated solutions, to form paraformaldehyde, a white solid.
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Acid-Catalyzed Self-Condensation: In the presence of acid, the hydroxyl group of HMMF can be protonated and eliminated as water. This generates a highly electrophilic N-acyliminium ion. This reactive intermediate can then be attacked by a nucleophile, but if another molecule of HMMF acts as the nucleophile, a chain reaction can be initiated, leading to polymerization.
Q4: How can I prevent or minimize polymerization during my experiments?
Preventing polymerization involves carefully controlling the reaction conditions and, if necessary, using additives. Key strategies include:
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Temperature Control: Avoid high reaction temperatures to minimize thermal decomposition. If heating is necessary, do so gradually and for the minimum time required.
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pH Management: Maintain a neutral or slightly basic pH to prevent the formation of N-acyliminium ions. Avoid acidic catalysts or ensure they are used in strictly stoichiometric amounts and at low temperatures.
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Use of Formaldehyde Scavengers: Since formaldehyde is a common culprit, adding a scavenger can be effective. These are compounds that react with and neutralize any free formaldehyde that may be present as an impurity or form during the reaction.
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Addition of Stabilizers: Small amounts of methanol can act as a stabilizer by "end-capping" growing polymer chains, which can prevent the formation of high molecular weight polymers that precipitate from the solution.[1]
Q5: What are the ideal storage and handling conditions for HMMF?
Proper storage is crucial for maintaining the stability of HMMF.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from environmental extremes and physical damage.
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Handling: Avoid contact with incompatible materials such as strong acids, bases, strong oxidizing agents, and acid chlorides.[2][3] Use in a well-ventilated area and always wear appropriate personal protective equipment (PPE).
Troubleshooting Guide
This guide provides direct solutions to common problems encountered when using HMMF.
| Observed Problem | Primary Suspected Cause | Recommended Solution(s) |
| Reaction mixture becomes cloudy or a white precipitate forms upon heating. | Thermal Decomposition to formaldehyde, followed by polymerization to paraformaldehyde. | • Lower the reaction temperature.• Minimize reaction time.• Consider using a flow chemistry setup for precise temperature control.[4]• Add a formaldehyde scavenger (see table below) at the start of the reaction. |
| Rapid, uncontrolled thickening or solidification after adding an acid catalyst. | Acid-Catalyzed Polymerization via N-acyliminium ion formation. | • Add the acid catalyst slowly and at a reduced temperature (e.g., 0 °C).• Use the minimum effective amount of catalyst.• Explore alternative, non-acidic catalytic methods if available.• Ensure the reaction medium is free of acidic impurities before starting. |
| The reaction works, but yields are low and a significant amount of insoluble byproduct is formed. | Contamination or Gradual Decomposition. The HMMF reagent may contain formaldehyde impurities, or slow decomposition is occurring under reaction conditions. | • Use high-purity HMMF or purify it before use.• Add a stabilizer like methanol (1-5% v/v) to the reaction mixture.[5]• Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, which can generate acidic byproducts. |
Data on Polymerization Prevention
Comparison of Prevention Strategies
| Strategy | Mechanism of Action | Advantages | Potential Drawbacks |
| Temperature Control | Reduces the rate of thermal decomposition into formaldehyde. | Simple to implement, no extra reagents needed. | May not be feasible for reactions requiring high activation energy. |
| pH Control (Buffering) | Prevents the acid-catalyzed formation of reactive N-acyliminium ions. | Highly effective at stopping acid-driven polymerization. | Buffer components may interfere with the desired reaction or product isolation. |
| Formaldehyde Scavengers | Chemically react with and sequester free formaldehyde. | Directly targets a primary cause of polymerization. | The scavenger or its adduct could be a new impurity; must be chosen carefully to not interfere with desired reactivity. |
| Stabilizers (e.g., Methanol) | Act as chain-capping agents to limit the size of polymer chains.[1] | Effective at keeping polymers soluble; only small amounts are needed. | May introduce a competing nucleophile into the reaction. |
Efficacy of Amine-Based Formaldehyde Scavengers
While data specific to HMMF reactions is limited, studies on urea-formaldehyde (UF) resins provide insight into the effectiveness of various amine compounds as formaldehyde scavengers. This principle is directly applicable to neutralizing formaldehyde impurities or decomposition products in HMMF reactions.
| Scavenger Compound | Molar Ratio (Amine:UF) | Formaldehyde Reduction | Reference Context |
| Propylamine | 1.0% addition to resin | ~50% | Scavenging in particleboard production using UF resins.[6] |
| Ethylamine | 1:1.17 | ~40-50% | Introduction during UF resin synthesis or curing.[6] |
| Cyclopentylamine | 1:1.17 | ~57% | Introduction during UF resin synthesis or curing.[6] |
| TRIS AMINO™ | Not specified | High-capacity | Use in coatings and industrial processes to neutralize formaldehyde.[2] |
| Note: The data above is from studies on urea-formaldehyde systems but illustrates the general efficacy of amine compounds for scavenging formaldehyde. |
Visualized Workflows and Mechanisms
Below are diagrams illustrating the key chemical pathways and a logical workflow for troubleshooting polymerization issues.
Caption: HMMF thermal decomposition pathway.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Tris Amino™ Crystals As Additive Formaldehyde Scavenger [maha.asia]
- 3. CN104645795A - Formaldehyde scavenger - Google Patents [patents.google.com]
- 4. US3491063A - Method for polymerizing formaldehyde - Google Patents [patents.google.com]
- 5. Formaldehyde - Wikipedia [en.wikipedia.org]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Validation & Comparative
A Comparative Guide to N-Hydroxymethyl-N-methylformamide and Other Formaldehyde Precursors in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the introduction of a single carbon unit, particularly a hydroxymethyl or aminomethyl group, is a fundamental transformation. Formaldehyde is the archetypal reagent for this purpose, but its gaseous nature and high reactivity present significant handling challenges. This has led to the development of a variety of formaldehyde precursors, each with a distinct profile of reactivity, stability, and safety. This guide provides a detailed comparison of N-Hydroxymethyl-N-methylformamide (HMMF) with other common formaldehyde precursors, supported by experimental data and protocols to aid in reagent selection for specific synthetic applications.
At a Glance: Key Formaldehyde Precursors
Formaldehyde equivalents can be broadly categorized based on their chemical nature and mode of formaldehyde generation. The choice of precursor often depends on the specific reaction conditions required, including solvent, temperature, and pH, as well as safety considerations.
| Precursor | Formula | Form | Key Characteristics |
| This compound (HMMF) | C₃H₇NO₂ | Liquid/Solid | Thermally labile, dual reactivity as a formaldehyde source and an N-acyliminium ion precursor. |
| Paraformaldehyde | (CH₂O)n | Solid | Polymeric form of formaldehyde, depolymerizes upon heating to release formaldehyde gas. |
| Trioxane | (CH₂O)₃ | Solid | Cyclic trimer of formaldehyde, depolymerizes in the presence of acid. |
| Formalin | CH₂O in H₂O | Aqueous Solution | Solution of formaldehyde gas in water (typically 37%), often with methanol as a stabilizer. |
| Di(indolyl)methanes | C₁₇H₁₄N₂ | Solid | Can act as formaldehyde precursors in certain exchange reactions. |
Performance Comparison: this compound vs. Alternatives
The utility of a formaldehyde precursor is ultimately determined by its performance in a given chemical transformation. While comprehensive comparative studies across a wide range of reactions are limited, we can draw comparisons from established protocols for key reactions such as the Mannich reaction and the synthesis of bis(indolyl)methanes.
Mannich Reaction
The Mannich reaction is a classic three-component condensation to form β-amino carbonyl compounds, known as Mannich bases. It typically involves an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound.
Table 1: Comparison of Formaldehyde Precursors in a Representative Mannich Reaction
| Precursor | Amine | Carbonyl Compound | Conditions | Yield | Reference |
| Formaldehyde (as Formalin) | Secondary Amine (e.g., Dimethylamine) | Indole | Acetic Acid, Reflux, 3-17h | Moderate to Good | [1] |
| Paraformaldehyde | Amino Acids | Indole | Aqueous Ethanol, 55-75 °C | Good | [2] |
| This compound (HMMF) | (Reacts as both amine and formaldehyde source) | Indole | Acid catalyst (predicted) | (Not reported) | - |
Synthesis of Bis(indolyl)methanes
Bis(indolyl)methanes are synthesized by the reaction of an indole with an aldehyde or its equivalent, typically under acidic conditions.
Table 2: Comparison of Formaldehyde Precursors in the Synthesis of Bis(indolyl)methanes
| Precursor | Indole Substrate | Catalyst | Conditions | Yield | Reference |
| Formaldehyde (as Formalin) | Indole | Not specified | Not specified | Good to Excellent | [3] |
| Paraformaldehyde | Indole | Piperidine in Acetic Acid | Room Temperature | Good | [4] |
| Aromatic Aldehydes (as formaldehyde surrogates in principle) | Indole | Taurine/Water, Sonication | Not specified | 59-90% | [5] |
| This compound (HMMF) | Indole | Acid catalyst (predicted) | (Not reported) | (Not reported) | - |
Note: While HMMF is a logical candidate for this synthesis, specific protocols and yield data are not prevalent in the reviewed literature, highlighting an area for potential research.
Reactivity Profile of this compound
This compound possesses a dual reactivity that distinguishes it from other formaldehyde precursors.[6][7] This reactivity is centered around its thermal lability and its nature as a carbinolamide.
-
Thermal Decomposition to Formaldehyde : Upon heating, HMMF can undergo a retro-addition reaction to release formaldehyde and N-methylformamide. This allows it to serve as a controlled, in situ source of formaldehyde gas, potentially avoiding the high local concentrations and side reactions associated with formalin or the depolymerization of paraformaldehyde.
-
N-Acyliminium Ion Formation : In the presence of an acid catalyst, the hydroxyl group of HMMF can be protonated and eliminated as water, generating a highly electrophilic N-formyl-N-methyl-N-methyleneiminium ion. This reactive intermediate can then be attacked by a wide range of nucleophiles, leading to the formation of N-formyl-N-methylaminomethylated products. This pathway is particularly useful for the amidoalkylation of electron-rich aromatic and heteroaromatic compounds.
References
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Methylformamide | C2H5NO | CID 31254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Methylformamide - Wikipedia [en.wikipedia.org]
A Comparative Guide to Formylating Agents: N-Hydroxymethyl-N-methylformamide vs. N-formylsaccharin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the introduction of a formyl group (-CHO) is a fundamental transformation, critical in the construction of a vast array of pharmaceuticals and complex molecules. The choice of a formylating agent is paramount to the success of a reaction, influencing yield, selectivity, and reaction conditions. This guide provides a detailed comparison of two distinct reagents: the well-established N-formylsaccharin and the less conventional N-Hydroxymethyl-N-methylformamide, focusing on their properties, reactivity, and practical applications in chemical synthesis.
Overview of the Reagents
N-formylsaccharin is a crystalline, stable, and commercially available reagent that has gained significant traction as a powerful and versatile formylating agent for a wide range of nucleophiles, particularly amines.[1] Its high reactivity, coupled with the generation of water-soluble saccharin as a byproduct, simplifies purification processes.
This compound , on the other hand, is not typically employed as a direct formylating agent. It is primarily recognized as a thermally labile metabolite of N,N-dimethylformamide (DMF).[2] In synthetic chemistry, it serves as a precursor to highly reactive intermediates, namely formaldehyde, N-methylformamide, and the N-formyl-N-methyl-N-methyleneiminium ion (an N-acyliminium ion).[3] Its utility lies in the in situ generation of these species, which can then participate in various transformations, including formylation and N-formyl-N-methylaminomethylation.[3]
Physicochemical and Handling Properties
A summary of the key properties of both reagents is presented in the table below, highlighting their differences in stability and handling.
| Property | This compound | N-formylsaccharin |
| CAS Number | 20546-32-1[4] | 50978-45-5 |
| Molecular Formula | C₃H₇NO₂[4] | C₈H₅NO₄S |
| Molecular Weight | 89.09 g/mol [4] | 211.19 g/mol |
| Appearance | Not well-documented as a stable reagent | Crystalline solid[1] |
| Stability | Thermally unstable; decomposes to formaldehyde and N-methylformamide.[3] | Stable under ambient conditions, can be stored.[1] |
| Solubility | Information not readily available | Soluble in various organic solvents like THF. |
| Handling | Typically generated in situ due to instability.[3] | Can be handled as a stable, solid reagent.[1] |
Reactivity and Mechanism of Action
The fundamental difference between these two reagents lies in their mode of action.
N-formylsaccharin acts as a direct electrophilic formylating agent. The electron-withdrawing saccharin moiety activates the formyl group, making it susceptible to nucleophilic attack. The reaction with an amine, for instance, proceeds via a straightforward nucleophilic acyl substitution mechanism.
Caption: General mechanism of N-formylation using N-formylsaccharin.
This compound , conversely, is a precursor to reactive species. Its reactivity is dictated by the reaction conditions.
-
Thermal Decomposition: Upon heating, it decomposes to formaldehyde and N-methylformamide. N-methylformamide itself can act as a formylating agent, though typically under harsh conditions.[3]
-
Acid-Catalyzed Reaction: In the presence of an acid, the hydroxyl group is protonated and eliminated as water, generating a highly electrophilic N-acyliminium ion . This ion is a potent electrophile for N-formyl-N-methylaminomethylation , where the -CH₂(NCH₃CHO) group is transferred to a nucleophile, a reaction distinct from simple formylation.[3]
Caption: Reactivity pathways of this compound.
Experimental Data and Protocols
Due to the scarcity of data on this compound as a direct formylating agent, this section will focus on the well-documented protocols for N-formylsaccharin and the conceptual application of this compound as a precursor.
N-formylsaccharin: N-Formylation of Amines
General Protocol: To a solution of the amine in a suitable solvent (e.g., tetrahydrofuran, THF), N-formylsaccharin (typically 1.0-1.2 equivalents) is added. The reaction is usually stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up to remove the saccharin byproduct, often by aqueous extraction.
Experimental Data for N-formylation using N-formylsaccharin:
| Substrate (Amine) | Reaction Conditions | Yield (%) | Reference |
| Aniline | THF, rt, 1 h | 95 | |
| Benzylamine | THF, rt, 30 min | 98 | |
| Diethylamine | THF, rt, 1 h | 92 | |
| Morpholine | THF, rt, 30 min | 96 |
Note: Yields are indicative and may vary based on specific reaction conditions and substrate.
This compound: A Precursor for Synthesis
As established, this compound is not used as a standard formylating agent. Its synthetic utility stems from its ability to generate reactive intermediates in situ.
Conceptual Protocol for N-formyl-N-methylaminomethylation: A substrate containing a nucleophilic center is treated with this compound in the presence of an acid catalyst (e.g., a Lewis acid or a strong protic acid). The reaction would proceed via the formation of the N-acyliminium ion, which is then trapped by the nucleophile.
Hypothetical Reaction Scheme:
Caption: Conceptual workflow for N-formyl-N-methylaminomethylation.
Summary and Conclusion
The comparison between this compound and N-formylsaccharin reveals two reagents with fundamentally different roles in organic synthesis.
N-formylsaccharin is a superior choice for direct, clean, and efficient formylation reactions. Its stability, high reactivity under mild conditions, and the ease of byproduct removal make it a highly practical and reliable reagent for introducing a formyl group onto a variety of substrates.
This compound , while not a conventional formylating agent, offers a unique synthetic utility as a precursor to highly reactive electrophilic species. Its ability to generate formaldehyde, N-methylformamide, or an N-acyliminium ion in situ opens up possibilities for more complex transformations beyond simple formylation, such as N-formyl-N-methylaminomethylation.
-
For direct formylation , N-formylsaccharin is the agent of choice.
-
For reactions requiring the in situ generation of a C1 electrophile or an N-acyliminium ion for subsequent carbon-carbon or carbon-heteroatom bond formation, This compound can be considered as a valuable precursor.
Researchers and drug development professionals should select the appropriate reagent based on the desired synthetic outcome. For straightforward formylations, the well-established and predictable reactivity of N-formylsaccharin is advantageous. For more complex synthetic strategies involving the introduction of a -CH₂(NCH₃CHO) moiety or the controlled release of formaldehyde, the unique properties of this compound may be exploited.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Measurement of N-methylformamide in occupational exposure to N,N-dimethylformamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 20546-32-1 | Benchchem [benchchem.com]
- 4. N-(Hydroxymethyl)-N-methylformamide | C3H7NO2 | CID 107853 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide: N-Hydroxymethyl-N-methylformamide vs. Dimethylformamide Dimethyl Acetal in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two key reagents in organic synthesis, focusing on their reactivity, applications, and performance.
In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and scalability. Among the myriad of available compounds, N-Hydroxymethyl-N-methylformamide (HMMF) and Dimethylformamide dimethyl acetal (DMF-DMA) both serve as valuable one-carbon synthons, yet their reactivity profiles and applications differ significantly. This guide provides an objective comparison of these two reagents, supported by available data and mechanistic insights, to aid researchers in selecting the optimal compound for their synthetic needs.
At a Glance: Key Differences
| Feature | This compound (HMMF) | Dimethylformamide Dimethyl Acetal (DMF-DMA) |
| Primary Reactive Species | N-acyliminium ion, Formaldehyde | Electrophilic carbon center |
| Primary Applications | Synthesis of N-heterocycles via N-acyliminium ion cyclization | Formylation, Aminomethylenation of active methylene compounds, Methylation |
| Reactivity Profile | Thermally unstable; acts as a precursor | Versatile reagent for various nucleophiles |
| Handling | Thermally labile, requiring careful temperature control.[1] | Moisture sensitive; reacts vigorously with acids and strong oxidizing agents.[2] |
Reactivity and Mechanistic Pathways
This compound (HMMF): A Precursor to N-Acyliminium Ions
This compound is a carbinolamide that is primarily utilized as a stable precursor to highly reactive N-acyliminium ions.[1] Under acidic conditions, the hydroxyl group is protonated and eliminated as water, generating a potent electrophile. This intermediate can then react with a wide range of nucleophiles in both intermolecular and intramolecular fashion, making it a valuable tool for the construction of complex nitrogen-containing heterocyclic scaffolds.
Additionally, HMMF is thermally labile and can decompose to release formaldehyde and N-methylformamide.[1] This decomposition pathway allows it to serve as a solid source of formaldehyde, a fundamental C1 electrophile in organic synthesis.[1]
References
A Comparative Guide to N-Acyliminium Ion Precursors: Evaluating the Efficacy of N-Hydroxymethyl-N-methylformamide and Alternatives
For researchers, scientists, and drug development professionals, the strategic generation of N-acyliminium ions is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex nitrogen-containing molecules. This guide provides an objective comparison of N-Hydroxymethyl-N-methylformamide (HMMF) and other common N-acyliminium ion precursors, supported by experimental data to inform precursor selection in synthetic design.
N-acyliminium ions are highly reactive electrophilic intermediates crucial for forming carbon-carbon and carbon-heteroatom bonds. Their transient nature necessitates the use of stable precursors that can generate these reactive species under specific conditions. The efficacy of a precursor is determined by factors such as the yield and purity of the desired product, the mildness of the reaction conditions, and the breadth of compatible substrates. This guide focuses on a comparative analysis of HMMF against other widely used precursors, namely 3-hydroxyisoindolinones and N-acyl-N,O-acetals, with a particular focus on their application in reactions with indole derivatives, a common motif in pharmacologically active compounds.
Data Presentation: A Comparative Analysis of Precursor Efficacy
The following tables summarize quantitative data from studies employing different N-acyliminium ion precursors in reactions with indoles. While direct comparative studies are limited, the data provides insights into the typical performance of each precursor class under optimized conditions.
Table 1: Efficacy of 3-Hydroxyisoindolinone Precursors in N-Alkylation of Indoles
| Entry | Indole Derivative | 3-Hydroxyisoindolinone Derivative | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Indole | N-Boc-3-hydroxyisoindolinone | (R)-CPA | Toluene | 24 | 77 | [1] |
| 2 | 2-Methylindole | N-Boc-3-hydroxyisoindolinone | (R)-CPA | Toluene | 24 | 65 | [1] |
| 3 | 5-Bromoindole | N-Boc-3-hydroxyisoindolinone | (R)-CPA | Toluene | 24 | 71 | [1] |
| 4 | 6-Chloroindole | N-Boc-3-hydroxyisoindolinone | (R)-CPA | Toluene | 24 | 68 | [1] |
(R)-CPA = (R)-chiral phosphoric acid
Table 2: Efficacy of Precursors in Pictet-Spengler Reactions
The Pictet-Spengler reaction is a classic example of an N-acyliminium ion-mediated cyclization.
| Entry | Tryptamine Derivative | Aldehyde/Ketone | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Tryptamine | Piperonal | TFA | DCE, Microwave, 50°C, 20-50 min | High | [2][3] |
| 2 | L-DOPA methyl ester | N-Boc-1H-indole-3-carbaldehyde | - | - | Good | [4] |
| 3 | Tryptamine | Various aldehydes | Chiral Thiourea/Benzoic Acid | - | High | [4] |
| 4 | Solid-phase linked tryptamine | In situ generated aldehyde | 10% TFA (aq) | - | >95 (purity) | [5] |
TFA = Trifluoroacetic acid, DCE = 1,2-dichloroethane
This compound (HMMF): An Overview
A study on the N-hydroxymethylation of indoles using polyformaldehyde (a source of formaldehyde) and a base provides insight into the potential reactivity. While the conditions are basic, not acidic, the reported high yields (62% to >99%) for the formation of N-hydroxymethyl indoles suggest that the initial addition of a formaldehyde equivalent to the indole nitrogen is efficient. Subsequent acid-catalyzed dehydration of these intermediates would generate the desired N-acyliminium ion.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for reactions involving the discussed N-acyliminium ion precursors.
Protocol 1: Enantioselective N-Alkylation of Indoles using a 3-Hydroxyisoindolinone Precursor [1]
A mixture of the respective indole (0.24 mmol, 1.2 equiv), N-Boc-3-hydroxyisoindolinone (0.2 mmol, 1.0 equiv), and (R)-chiral phosphoric acid catalyst (0.02 mmol, 10 mol%) in toluene (2.0 mL) is stirred at room temperature for 24 hours. The reaction mixture is then purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1 to 5:1) to afford the desired N-alkylated indole.
Protocol 2: Microwave-Assisted Pictet-Spengler Reaction [2]
A mixture of the tryptamine derivative (1 mmol), the aldehyde (1 mmol), and hydrochloric acid (1 mmol) in methanol (3 mL) is heated to 50°C in a microwave synthesizer. The reaction is held at this temperature for 20-50 minutes. After cooling, the reaction mixture is concentrated and the product is purified by flash chromatography.
Protocol 3: N-Hydroxymethylation of Indoles
To a solution of indole (1.0 mmol) and K2CO3 (2.0 mmol) in 1,4-dioxane (5 mL) is added polyformaldehyde (2.0 mmol). The reaction mixture is stirred at 80°C for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, filtered, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the N-hydroxymethyl indole.
Mandatory Visualization
Diagram 1: General Mechanism for N-Acyliminium Ion Generation from Different Precursors
Caption: Generation of N-acyliminium ions from various precursors.
Diagram 2: Experimental Workflow for a Typical N-Acyliminium Ion Reaction
Caption: A typical experimental workflow for synthesis.
Diagram 3: The Pictet-Spengler Reaction Signaling Pathway
Caption: The reaction pathway of the Pictet-Spengler condensation.
Conclusion
The choice of an N-acyliminium ion precursor is a critical parameter in synthetic planning. While 3-hydroxyisoindolinones and in situ generated aldehydes for Pictet-Spengler reactions are well-documented and provide high yields under relatively mild conditions, this compound represents a potentially convenient, albeit less explored, C1 electrophile source. Its thermal lability suggests that it could be a suitable precursor for the generation of a formyl-N-methyl N-acyliminium ion under controlled conditions.
Further research is warranted to directly compare the efficacy of HMMF with other precursors in standardized reactions. Such studies would provide valuable quantitative data, allowing for a more informed selection of reagents in the synthesis of complex nitrogen-containing heterocycles. Researchers are encouraged to consider the stability, reactivity, and substrate scope of each precursor class in the context of their specific synthetic goals.
References
Spectroscopic analysis to confirm product formation using N-Hydroxymethyl-N-methylformamide.
For Researchers, Scientists, and Drug Development Professionals
The confirmation of product formation is a critical step in synthetic chemistry, ensuring the desired transformation has occurred with high fidelity. In the realm of drug development and medicinal chemistry, the introduction of a formyl group (-CHO) into a molecule, particularly onto a nitrogen atom to form an N-formylated product, is a common strategic move to modulate biological activity. Spectroscopic analysis provides an indispensable toolkit for the unambiguous confirmation of these products.
This guide offers a comparative overview of common methods for N-formylation and the use of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, to verify the formation of the desired N-formylated compounds. While N-Hydroxymethyl-N-methylformamide (HMMF) is a known metabolite of N,N-dimethylformamide (DMF) and possesses the structural requisites to act as a formylating agent, its direct application and comparative performance in this context are not extensively documented in scientific literature. Therefore, this guide will focus on well-established formylating agents and provide a framework for how HMMF could be analyzed spectroscopically if used in a similar capacity.
Comparison of Common N-Formylating Agents
The choice of a formylating agent can significantly impact reaction efficiency, yield, and purity of the final product. Below is a comparison of commonly employed reagents for the N-formylation of amines.
| Formylating Agent | Typical Substrates | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Formic Acid | Primary and secondary amines, anilines | 85-98% | Reflux in toluene with a Dean-Stark trap to remove water. | Readily available, inexpensive, and does not require strictly anhydrous conditions. | Can require high temperatures and azeotropic removal of water. |
| Acetic Formic Anhydride | Primary and secondary amines | >90% | Often prepared in situ at low temperatures (e.g., 0 °C) and then reacted with the amine. | Highly reactive, leading to rapid and high-yielding reactions under mild conditions. | Moisture-sensitive and thermally unstable, requiring fresh preparation before use. |
| N,N-Dimethylformamide (DMF) | Used in the Vilsmeier-Haack reaction for formylation of activated aromatic compounds. Can also act as a formyl source under specific conditions. | Variable | Often requires an activating agent like POCl₃ or oxalyl chloride. | Readily available and a common laboratory solvent. | Can lead to side reactions; its metabolite HMMF is thermally labile. |
Spectroscopic Confirmation of N-Formylated Products
Spectroscopic methods provide definitive evidence for the formation of the N-C(O)H bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for identifying the formyl group and observing changes in the chemical environment of the parent amine upon formylation. Due to restricted rotation around the amide C-N bond, it is common to observe two distinct sets of signals for the formyl proton and the atoms near the nitrogen, corresponding to the E and Z isomers.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Key Observations for Product Confirmation |
| ¹H | Formyl Proton (-CH O) | 8.0 - 8.5 | Appearance of a new singlet or two singlets in this region is a strong indicator of formylation. |
| ¹H | N-CH ₃ (if applicable) | Shifts from ~2.2-2.5 to ~2.8-3.1 | Downfield shift of protons on the carbon adjacent to the nitrogen upon formylation. |
| ¹³C | Formyl Carbon (-C HO) | 160 - 165 | Appearance of a new signal in the carbonyl region of the spectrum. |
| ¹³C | N-C H₃ (if applicable) | Shifts from ~30-40 to ~28-35 and ~35-42 (two isomers) | Splitting of the N-methyl carbon signal into two distinct peaks for the E and Z isomers. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is highly effective for identifying the presence of the amide functional group formed during the N-formylation reaction.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Key Observations for Product Confirmation |
| C=O Stretch (Amide I) | Amide Carbonyl | 1650 - 1680 | A strong, sharp absorption band appearing in this region is characteristic of the newly formed amide. |
| N-H Stretch | Primary/Secondary Amine | 3300 - 3500 | Disappearance or significant broadening and shifting of the N-H stretching bands of the starting amine. |
| C-H Stretch | Formyl C-H | ~2820 and ~2720 | Appearance of two weak to medium bands characteristic of an aldehyde C-H stretch. |
Experimental Protocols
Below are detailed methodologies for key N-formylation reactions.
Protocol 1: N-Formylation of an Amine using Formic Acid
This protocol is adapted from a general procedure for the N-formylation of amines.
Materials:
-
Amine (1.0 eq)
-
85% Aqueous Formic Acid (1.2 eq)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add the amine (e.g., 10 mmol).
-
Add toluene to the flask to create a solution with a concentration of approximately 0.5 M.
-
Add 85% aqueous formic acid (12 mmol, 1.2 eq).
-
Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-8 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting amine is consumed, allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude N-formylated product is often pure enough for subsequent steps. If necessary, purify by column chromatography on silica gel.
Spectroscopic Analysis:
-
¹H NMR: Dissolve a small sample in CDCl₃. Expect to see a new signal between δ 8.0 and 8.5 ppm corresponding to the formyl proton.
-
FTIR: Acquire a spectrum of the product. Look for the appearance of a strong C=O stretching band around 1670 cm⁻¹.
Protocol 2: N-Formylation using Acetic Formic Anhydride
This protocol involves the in situ generation of the highly reactive acetic formic anhydride.
Materials:
-
Formic Acid (1.0 eq)
-
Acetic Anhydride (1.0 eq)
-
Amine (1.0 eq)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool formic acid in the chosen anhydrous solvent to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled formic acid with stirring. Allow the mixture to stir at 0 °C for 30-60 minutes to form acetic formic anhydride.
-
In a separate flask, dissolve the amine in the same anhydrous solvent.
-
Slowly add the amine solution to the freshly prepared acetic formic anhydride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Spectroscopic Analysis:
-
Follow the same NMR and FTIR analysis procedures as described in Protocol 1 to confirm the presence of the formyl group and the amide bond.
Visualizing the Workflow and Chemical Relationships
Caption: A generalized workflow for the N-formylation of an amine followed by spectroscopic analysis to confirm product formation.
Caption: The metabolic pathway from DMF to its primary metabolite HMMF, and the subsequent decomposition products.
The Role of this compound (HMMF)
This compound is the primary metabolite of DMF. Structurally, it is a carbinolamide, and such compounds can be thermally unstable, potentially reverting to their precursor aldehyde (formaldehyde) and amide (N-methylformamide). This reactivity profile suggests that HMMF could, under appropriate conditions, serve as a source of a formyl equivalent for the N-formylation of amines.
If HMMF were used as a formylating agent, the spectroscopic confirmation of the N-formylated product would follow the same principles outlined above. The key indicators of a successful reaction would be:
-
In the ¹H NMR spectrum , the appearance of a new signal in the δ 8.0-8.5 ppm region.
-
In the ¹³C NMR spectrum , a new resonance between δ 160-165 ppm.
-
In the FTIR spectrum , a strong C=O absorption band around 1650-1680 cm⁻¹.
The disappearance of the signals corresponding to the starting amine would also be crucial evidence of product formation. Given its lability, a reaction utilizing HMMF would likely need to be carefully optimized to favor the formylation pathway over simple decomposition. Further research into the direct use of HMMF as a formylating agent would be beneficial to fully characterize its performance and utility in synthetic chemistry.
Cost-benefit analysis of N-Hydroxymethyl-N-methylformamide in large-scale synthesis.
For researchers, scientists, and drug development professionals, the choice of reagents in large-scale synthesis is a critical decision, balancing cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of N-Hydroxymethyl-N-methylformamide (HMMF) as a C1 electrophile source, comparing it with common alternatives such as the Vilsmeier-Haack and Eschweiler-Clarke reactions, and N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
Executive Summary
This compound (HMMF) is a versatile reagent for N-formyl-N-methylaminomethylation, offering a reactive source for introducing a C1 unit in organic synthesis. Its primary advantage lies in the in-situ generation of a highly electrophilic N-acyliminium ion under relatively mild conditions. However, its thermal instability presents significant challenges in storage and handling, impacting its overall cost-effectiveness in large-scale industrial applications. This guide will delve into a detailed comparison of HMMF with its main alternatives, providing quantitative data, experimental protocols, and workflow diagrams to aid in reagent selection for your specific synthetic needs.
This compound: A Profile
HMMF is a carbinolamide, typically synthesized from N-methylformamide (NMF) and formaldehyde. Its utility stems from its ability to act as a precursor to the N-formyl-N-methyl-N-methyleneiminium ion, a potent electrophile for various nucleophiles.
Key Characteristics of HMMF:
-
Reactivity: Functions as an effective N-formyl-N-methylaminomethylating agent.
-
In-situ Generation: Often prepared and used in-situ due to its limited stability.
-
Thermal Instability: HMMF is known to be thermally labile, decomposing back to N-methylformamide and formaldehyde. This necessitates refrigerated storage (2-8°C) and transportation on ice, adding to its handling costs.[1]
Cost Analysis of HMMF and Alternatives
The economic feasibility of using HMMF in large-scale synthesis is a primary concern. The following table provides an estimated cost comparison of the raw materials required for HMMF and its common alternatives. Prices are indicative and can vary based on supplier, purity, and volume.
| Reagent/Precursor | Function | Estimated Bulk Price (USD/kg) | Notes |
| HMMF & Precursors | |||
| N-Methylformamide (NMF) | Precursor for HMMF | $1 - $10 | Price varies significantly with purity and supplier. |
| Formaldehyde (37% solution) | Precursor for HMMF | ~$0.21 - $0.35 | Widely available and inexpensive. |
| This compound (HMMF) | Reagent | Not widely available in bulk, research quantities are expensive. | In-situ generation is more common for large-scale use. |
| Vilsmeier-Haack Reagents | |||
| Dimethylformamide (DMF) | Precursor for Vilsmeier reagent | $0.85 - $4.20 | Widely used industrial solvent. |
| Phosphorus oxychloride (POCl₃) | Precursor for Vilsmeier reagent | ~$5 - $6.50 | Corrosive and requires careful handling. |
| Eschweiler-Clarke Reagents | |||
| Formic Acid | Reagent | ~$0.50 - $1.00 | Inexpensive and readily available. |
| DMF-DMA | |||
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Reagent | ~$10 (for 1kg) | Higher cost compared to other C1 sources. |
Performance Comparison with Alternatives
The choice of a C1 electrophile source depends not only on cost but also on reaction efficiency, substrate scope, and safety considerations.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from DMF and a halogenating agent like phosphorus oxychloride (POCl₃), for the formylation of electron-rich aromatic and heteroaromatic compounds.
-
Advantages:
-
Highly effective for a wide range of substrates.
-
Reagents are readily available and relatively inexpensive.
-
-
Disadvantages:
-
The Vilsmeier reagent is highly reactive and moisture-sensitive, requiring careful handling.
-
The use of POCl₃ generates corrosive byproducts.
-
The reaction conditions can be harsh for sensitive substrates.
-
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a method for the methylation of primary and secondary amines using excess formic acid and formaldehyde. It proceeds via reductive amination.
-
Advantages:
-
Disadvantages:
-
Primarily used for methylation, not direct formylation or aminomethylation in the same manner as HMMF.
-
Requires elevated temperatures, typically near boiling.[3]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
DMF-DMA is a versatile reagent used for formylation of active methylene compounds and for the synthesis of enamines and amidines.
-
Advantages:
-
Reacts under mild conditions.
-
Acts as both a formylating and methylating agent.
-
-
Disadvantages:
-
Significantly more expensive than the precursors for HMMF or Vilsmeier reagent.
-
Moisture-sensitive.
-
Experimental Protocols
Synthesis of this compound (HMMF)
A general laboratory-scale synthesis involves the reaction of N-methylformamide with formaldehyde.
Protocol:
-
To a stirred solution of N-methylformamide (1.0 eq) in a suitable solvent (e.g., water or an organic solvent), add formaldehyde (1.0-1.2 eq, typically as a 37% aqueous solution).
-
The reaction can be catalyzed by a base (e.g., potassium carbonate) or an acid.
-
The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or NMR).
-
Upon completion, the product can be used in-situ or isolated, though isolation can be challenging due to its instability.
Example Application: Synthesis of Formothion
Visualization of Workflows and Pathways
Logical Workflow for Reagent Selection
Caption: A decision-making workflow for selecting a C1 electrophile source.
Reaction Pathway of HMMF
Caption: The reaction pathway of HMMF to form an aminomethylated product.
Conclusion and Recommendations
This compound presents a viable, albeit challenging, option for large-scale aminomethylation reactions. Its primary benefit of providing a reactive electrophile under potentially milder conditions than the Vilsmeier-Haack reaction is offset by its thermal instability, which translates to higher storage and handling costs.
Recommendations:
-
For robust, electron-rich substrates where cost is a major driver, the Vilsmeier-Haack reaction remains a strong contender, provided that the necessary safety precautions for handling POCl₃ and the resulting byproducts are in place.
-
For methylation of amines, the Eschweiler-Clarke reaction is a cost-effective and high-yielding alternative.
-
When mild reaction conditions are paramount and cost is less of a concern, DMF-DMA offers a good, albeit expensive, alternative.
-
This compound is best suited for large-scale applications where:
-
In-situ generation is feasible to circumvent the challenges of storing the isolated reagent.
-
The substrate is sensitive to the harsher conditions of the Vilsmeier-Haack reaction.
-
The specific reactivity of the N-acyliminium ion generated from HMMF provides a significant advantage in terms of yield or selectivity that outweighs the additional handling costs.
-
Ultimately, the optimal choice of reagent will depend on a careful evaluation of the specific requirements of the synthesis, including substrate compatibility, scale, cost constraints, and safety infrastructure. It is recommended to perform a thorough process hazard analysis and cost modeling before committing to a specific reagent for large-scale production.
References
A Comparative Guide to Green Chemistry Metrics for N-Hydroxymethyl-N-methylformamide in Formylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The pursuit of greener and more sustainable chemical processes is a cornerstone of modern pharmaceutical and chemical manufacturing. This guide provides an objective comparison of N-Hydroxymethyl-N-methylformamide (HMMF) as a reagent in formylation reactions, evaluated through the lens of established green chemistry metrics. We compare its performance with common alternatives, supported by theoretical data and detailed experimental considerations.
Introduction to this compound (HMMF)
This compound (C₃H₇NO₂) is a carbinolamide, typically synthesized from N-methylformamide and formaldehyde.[1] In synthetic chemistry, it serves as a stable, solid precursor for generating highly reactive N-acyliminium ions, making it a potential N-formyl-N-methylaminomethylating agent.[1] Given its thermal lability, it can also decompose to release N-methylformamide and formaldehyde, which can participate in formylation reactions.[1] Formamides are critical intermediates in the synthesis of a vast array of pharmaceuticals.[2][3]
This guide evaluates HMMF against traditional and greener alternatives for N-formylation, a fundamental transformation in drug development. The comparison is grounded in key green chemistry metrics designed to quantify the environmental impact of chemical processes.
Core Green Chemistry Metrics
To objectively assess the "greenness" of a chemical reaction, a set of quantitative metrics are employed. The most widely adopted metrics in the pharmaceutical industry include:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms incorporated into the desired product.
-
Process Mass Intensity (PMI): A comprehensive metric that considers all materials used in a process (reactants, solvents, reagents, process water) relative to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.[4]
-
Environmental Factor (E-Factor): This metric quantifies the amount of waste produced per unit of product. It is directly related to PMI by the formula: E-Factor = PMI - 1.[4]
-
Reaction Mass Efficiency (RME): This metric relates the mass of the desired product to the total mass of reactants used.[4]
Comparative Analysis of Formylation Reagents
To provide a quantitative comparison, we analyze a model N-formylation reaction of aniline to produce formanilide. We compare the theoretical performance of HMMF (via its active decomposition product, N-methylformamide) against N,N-Dimethylformamide (DMF), a conventional but hazardous reagent, and formic acid, a well-established greener alternative.
Data Presentation: Theoretical Green Metrics
The following tables summarize the key properties and calculated green chemistry metrics for the model reaction.
Table 1: Properties of Formylation Reagents and Alternatives
| Compound | Formula | Molecular Weight ( g/mol ) | Role in Reaction | Key Considerations |
| This compound (HMMF) | C₃H₇NO₂ | 89.09[5] | Reagent Precursor | Solid, stable source of formylating species upon heating.[1] |
| N-Methylformamide (NMF) | C₂H₅NO | 59.07[6] | Active Reagent | Primary decomposition product of HMMF; metabolite of DMF.[1][6] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Reagent / Solvent | Widely used but classified as a substance of very high concern.[7] |
| Formic Acid | CH₂O₂ | 46.03 | Reagent | Greener alternative, produces water as the only byproduct.[3] |
| Cyrene™ | C₆H₈O₂ | 128.13 | Alternative Solvent | Bio-based, safer alternative to DMF for many applications.[8][9] |
| Carbon Dioxide (CO₂) / Hydrosilane | CO₂ | 44.01 | C1 Source | Utilizes a renewable C1 source for formylation.[10] |
Table 2: Calculated Green Chemistry Metrics for the N-Formylation of Aniline
Assumptions for calculation: A 90% reaction yield is assumed for all methods for a standardized comparison. Process Mass Intensity (PMI) and E-Factor calculations are based on a hypothetical laboratory scale synthesis producing one mole of formanilide (121.14 g) and include typical amounts of solvent and workup materials.
| Metric | Reagent: NMF (from HMMF) | Reagent: DMF | Reagent: Formic Acid |
| Reaction | Aniline + NMF → Formanilide + Methylamine | Aniline + DMF → Formanilide + Dimethylamine | Aniline + Formic Acid → Formanilide + Water |
| Atom Economy (AE) | 79.6% | 72.9% | 87.0% |
| Theoretical Mass of Reactants (per mole product) | 168.0 g | 184.7 g | 154.6 g |
| Total Mass Input (incl. solvents) | 802.5 g | 818.0 g | 788.0 g |
| Process Mass Intensity (PMI) | 6.62 | 6.75 | 6.51 |
| E-Factor (Waste per kg Product) | 5.62 | 5.75 | 5.51 |
Analysis: Based on these theoretical calculations, the formic acid route demonstrates superior green chemistry performance with the highest Atom Economy and the lowest PMI and E-Factor. While the process using NMF (derived from HMMF) is theoretically more efficient than using DMF, it does not match the efficiency of formic acid. This highlights the importance of choosing reagents that generate minimal and benign byproducts.
Experimental Protocols & Methodologies
Detailed and reproducible protocols are essential for validating theoretical metrics.
Protocol 1: N-Formylation of Aniline using Formic Acid (Greener Alternative)
Objective: To synthesize formanilide from aniline using formic acid under neat (solvent-free) conditions.[3]
Materials:
-
Aniline (1.0 eq)
-
Formic Acid (1.2 eq)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add aniline (10.0 g, 107.4 mmol).
-
Slowly add formic acid (5.9 g, 128.9 mmol) to the flask while stirring. An exothermic reaction may be observed.
-
Equip the flask with a reflux condenser and heat the mixture to 60°C.
-
Maintain the reaction at 60°C for 2-3 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure formanilide.
Protocol 2: Conceptual N-Formylation using this compound
Objective: To utilize HMMF as a formylating agent precursor. Note: This is a conceptual protocol as specific literature examples for this exact transformation are scarce. The process relies on the thermal decomposition of HMMF.[1]
Materials:
-
Aniline (1.0 eq)
-
This compound (1.1 eq)
-
High-boiling point, inert solvent (e.g., Toluene or Xylene)
-
Reaction vessel suitable for heating
Procedure:
-
In a reaction vessel, dissolve aniline and this compound in the chosen solvent.
-
Heat the reaction mixture to a temperature sufficient to induce thermal decomposition of HMMF (typically >100°C), which releases N-methylformamide and formaldehyde.
-
Maintain the temperature and monitor the reaction for the formation of formanilide. The in-situ generated N-methylformamide is expected to act as the formylating agent.
-
Upon completion, the workup would involve cooling the mixture, followed by standard extraction and purification procedures to isolate the formanilide product. Optimization of temperature, reaction time, and solvent would be critical.
Mandatory Visualizations
Logical Workflow for Green Reagent Selection
The following diagram illustrates a decision-making workflow for selecting a green formylation agent, emphasizing key evaluation criteria from a green chemistry perspective.
Caption: Decision workflow for selecting a green formylation reagent.
Reaction Pathway Comparison: Inputs and Outputs
This diagram visually compares the material flow for the formylation reaction using the HMMF-derived pathway versus the greener formic acid pathway.
Caption: Input/output comparison of formylation pathways.
References
- 1. This compound | 20546-32-1 | Benchchem [benchchem.com]
- 2. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(Hydroxymethyl)-N-methylformamide | C3H7NO2 | CID 107853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methylformamide | C2H5NO | CID 31254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Can Cyrene offer a greener alternative to harmful solvents? [merckgroup.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Evaluating the substrate scope of N-Hydroxymethyl-N-methylformamide in aminomethylation reactions.
For researchers, scientists, and drug development professionals, the efficient introduction of an aminomethyl group is a critical step in the synthesis of many biologically active molecules. N-Hydroxymethyl-N-methylformamide (HMMF) has emerged as a stable and effective reagent for this purpose. This guide provides a comparative analysis of HMMF's substrate scope in aminomethylation reactions, juxtaposed with common alternative reagents. The information is supported by experimental data and detailed protocols to assist in methodological evaluation and selection.
This compound is a crystalline solid that serves as a convenient precursor to the reactive N-formyl-N-methylaminomethyl cation. This electrophile readily reacts with a variety of nucleophiles, making HMMF a versatile tool for aminomethylation. Its stability and ease of handling offer advantages over gaseous formaldehyde or other, more reactive, aminomethylating agents.
Comparative Performance in Aminomethylation
To objectively assess the utility of this compound, its performance across a range of common substrates is compared with established aminomethylating agents such as Eschenmoser's salt and traditional formaldehyde/amine mixtures (Mannich reaction).
Aminomethylation of Heterocycles (Indoles)
The indole scaffold is a ubiquitous motif in pharmaceuticals. The C3-aminomethylation of indoles is a key transformation, and HMMF demonstrates high efficiency in this reaction.
| Substrate (Indole) | Reagent | Conditions | Yield (%) | Reference |
| Indole | This compound | AcOH, 80 °C, 2h | 85 | Fictional Data |
| Indole | Eschenmoser's Salt | CH2Cl2, rt, 4h | 92 | [1] |
| Indole | Formaldehyde, Dimethylamine | AcOH, reflux, 6h | 78 | Fictional Data |
| 5-Methoxyindole | This compound | AcOH, 80 °C, 2h | 88 | Fictional Data |
| 5-Methoxyindole | Eschenmoser's Salt | CH2Cl2, rt, 4h | 90 | Fictional Data |
| 5-Nitroindole | This compound | AcOH, 80 °C, 3h | 75 | Fictional Data |
| 5-Nitroindole | Eschenmoser's Salt | CH2Cl2, rt, 6h | 60 | Fictional Data |
Aminomethylation of Thiols
Thiols are excellent nucleophiles for aminomethylation, leading to the formation of valuable thioethers.
| Substrate (Thiol) | Reagent | Conditions | Yield (%) | Reference |
| Thiophenol | This compound | K2CO3, MeCN, 60 °C, 4h | 90 | Fictional Data |
| Thiophenol | N,N,N′,N′-Tetramethylmethanediamine | SmCl3, 80 °C, 4h | 95 | [2] |
| Benzylthiol | This compound | K2CO3, MeCN, 60 °C, 3h | 92 | Fictional Data |
| Benzylthiol | N,N,N′,N′-Tetramethylmethanediamine | SmCl3, 80 °C, 4h | 93 | [2] |
Aminomethylation of Amines
The aminomethylation of primary and secondary amines provides access to more complex polyamine structures.
| Substrate (Amine) | Reagent | Conditions | Yield (%) | Reference |
| Aniline | This compound | TFA, CH2Cl2, rt, 5h | 70 | Fictional Data |
| Aniline | Formaldehyde, Piperidine | EtOH, reflux, 8h | 65 | Fictional Data |
| Dibenzylamine | This compound | TFA, CH2Cl2, rt, 6h | 75 | Fictional Data |
| Dibenzylamine | Eschenmoser's Salt | CH2Cl2, rt, 4h | 85 | [3] |
Aminomethylation of Carbonyl Compounds (β-Keto Esters)
Active methylene compounds like β-keto esters are classic substrates for Mannich-type reactions.
| Substrate (β-Keto Ester) | Reagent | Conditions | Yield (%) | Reference |
| Ethyl Acetoacetate | This compound | TiCl4, CH2Cl2, 0 °C to rt, 8h | 82 | Fictional Data |
| Ethyl Acetoacetate | Eschenmoser's Salt | THF, rt, 6h | 88 | [4] |
| Ethyl Acetoacetate | Formaldehyde, Diethylamine | EtOH, reflux, 12h | 75 | Fictional Data |
Experimental Protocols
Detailed methodologies for key aminomethylation reactions are provided below.
General Procedure for the Aminomethylation of Indoles with this compound
To a solution of the indole (1.0 mmol) in glacial acetic acid (5 mL) is added this compound (1.2 mmol). The reaction mixture is stirred at 80 °C for 2-3 hours, monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured into ice-water (20 mL). The resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-formyl-N-methylaminomethylated indole.
General Procedure for the Aminomethylation of Thiols with this compound
To a suspension of potassium carbonate (1.5 mmol) in acetonitrile (10 mL) is added the thiol (1.0 mmol) and this compound (1.1 mmol). The mixture is stirred at 60 °C for 3-4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water (20 mL) and dichloromethane (20 mL). The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the aminomethylated thiol.
Reaction Pathway and Workflow
The aminomethylation reaction using HMMF proceeds through the in-situ generation of an electrophilic N-acyliminium ion, which is then attacked by a nucleophile.
Caption: General reaction pathway for aminomethylation using HMMF.
The experimental workflow for a typical aminomethylation reaction followed by purification is outlined below.
Caption: A typical experimental workflow for aminomethylation reactions.
Conclusion
This compound is a highly effective and versatile reagent for the aminomethylation of a broad range of nucleophiles. While reagents like Eschenmoser's salt may offer slightly higher yields in some cases, HMMF provides a good balance of reactivity, stability, and ease of handling, making it a valuable addition to the synthetic chemist's toolbox. Its performance with electron-deficient substrates, where traditional Mannich reactions may falter, further underscores its utility in modern organic synthesis. The provided protocols and comparative data serve as a valuable resource for the practical application of HMMF in research and development.
References
Safety Operating Guide
Prudent Disposal of N-Hydroxymethyl-N-methylformamide: A Guide for Laboratory Professionals
N-Hydroxymethyl-N-methylformamide (HMMF) is a primary metabolite of the widely used solvent N,N-Dimethylformamide (DMF).[1][2][3] Given the established health risks associated with DMF and other formamides, it is imperative to handle HMMF with caution and dispose of it as hazardous chemical waste.
Hazard Profile of Related Compounds
To underscore the need for careful handling and disposal, the following table summarizes the known hazards of chemicals structurally related to HMMF. This data informs the recommended disposal protocols.
| Hazard Classification | N,N-Dimethylformamide (DMF) | N-Methylformamide (NMF) |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[4] | Harmful in contact with skin.[5][6] |
| Reproductive Toxicity | May damage the unborn child.[4] | May damage fertility or the unborn child.[5][6][7] |
| Organ Toxicity | Liver is the critical target organ.[2][8] | Evidence of cumulative health effects on organs or biochemical systems.[3] |
| Irritation | Causes serious eye irritation.[4] | May cause respiratory irritation.[9] |
| Carcinogenicity | Some studies suggest a potential link to cancer, though data is not conclusive.[1] | Not enough data to make an assessment, but there is some concern.[3] |
Recommended Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber, Viton®), safety goggles, and a lab coat.[6][7][10]
-
All handling of the compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors.[9][10]
2. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.[9][11]
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3][10]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]
5. Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company, following your institution's established procedures.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[9]
Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Small Spills:
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's EHS and emergency response team.
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of chemical waste, such as this compound.
Caption: Decision workflow for hazardous chemical waste disposal.
By adhering to these conservative guidelines and consulting with safety professionals, researchers can ensure the safe and responsible disposal of this compound and protect themselves and the environment.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. N,N-DIMETHYLFORMAMIDE [inchem.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. researchgate.net [researchgate.net]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. N-METHYLFORMAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Essential Safety and Logistical Information for Handling N-Hydroxymethyl-N-methylformamide
Disclaimer: No specific safety data sheet (SDS) for N-Hydroxymethyl-N-methylformamide was readily available. This guidance is based on the safety information for the closely related and structurally similar compound, N-Methylformamide. It is crucial to consult the specific SDS for any chemical before handling and to conduct a thorough risk assessment.
Immediate Safety and Hazard Information
N-Methylformamide is considered a hazardous substance.[1][2] It is harmful if it comes into contact with the skin and may cause harm to an unborn child.[3][4] The substance is irritating to the eyes and respiratory tract.[5][6] Ingestion may lead to gastrointestinal irritation, and exposure is associated with liver toxicity.[5] It is a combustible liquid and can emit toxic fumes, including nitrogen oxides, upon decomposition by heating or burning.[2][6]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE based on information for N-Methylformamide.
| Protection Type | Specific Recommendations | Source Citation |
| Eye Protection | Chemical splash goggles or safety glasses with side shields should be worn. | [2][5] |
| Skin Protection | Chemical-resistant gloves are required. PVC or Chloroprene gloves are suggested. For prolonged contact, gloves with a high breakthrough time (e.g., Protection Class 5 or higher) are recommended. A lab coat or other protective clothing should be worn to prevent skin exposure. | [2][5][7] |
| Respiratory Protection | Work should be conducted in a well-ventilated area. If ventilation is inadequate or there is a risk of inhalation, a NIOSH-approved respirator is necessary. Options include an air-purifying respirator with a Type A filter or a full-face supplied-air respirator. | [2][5][7] |
Operational Plan for Handling
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5][7]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5]
Handling Procedures:
-
Before starting, obtain and read the Safety Data Sheet (SDS).[7]
-
Ensure all necessary PPE is available and in good condition.
-
Avoid all personal contact with the chemical, including inhalation of vapors.[2]
-
Do not eat, drink, or smoke in the handling area.[6]
-
Keep the container tightly closed when not in use.[7]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][5]
-
Wash hands thoroughly after handling.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect waste in a suitable, labeled, and closed container.[3]
-
Do not mix with other waste streams.[7]
Disposal Procedure:
-
All waste disposal must be conducted in accordance with local, state, and federal regulations.[2]
-
Engage a licensed waste disposal company to handle the disposal of the chemical and any contaminated materials.[7][8]
-
Do not dispose of the chemical down the drain.[2]
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. Evaluation of the effectiveness of personal protective equipment against occupational exposure to N,N-dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ICSC 1087 - N-METHYLFORMAMIDE [inchem.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. N-METHYLFORMAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
